4-Chloromethylstilbene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJQBYQAGGHNAB-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150253-59-1 | |
| Record name | 4-Chloromethylstilbene, predominantly trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloromethylstilbene for Researchers and Drug Development Professionals
Introduction: 4-Chloromethylstilbene is a synthetic organic compound belonging to the stilbene family, characterized by a 1,2-diphenylethylene core structure. The presence of a reactive chloromethyl group on one of the phenyl rings makes it a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound exists as different isomers, with the trans (or E) isomer being the most common and stable. It is important to distinguish between the different CAS numbers associated with this compound.
| Property | Value | Reference |
| Chemical Name | 1-(chloromethyl)-4-(2-phenylethenyl)benzene | [1] |
| Synonyms | (E)-4-(Chloromethyl)stilbene, 4-Styrylbenzyl chloride | |
| CAS Number | 150253-59-1 (trans isomer) | |
| Molecular Formula | C₁₅H₁₃Cl | [1] |
| Molecular Weight | 228.72 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 128-132 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and THF. Insoluble in water. |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes, most notably the Wittig reaction and the Heck reaction. These methods offer reliable ways to construct the stilbene backbone.
Experimental Protocol: Wittig Reaction
The Wittig reaction is a widely used method for forming carbon-carbon double bonds from a phosphorus ylide and a carbonyl compound. For the synthesis of this compound, this typically involves the reaction of a benzylphosphonium salt with 4-chloromethylbenzaldehyde or the reaction of 4-(chloromethyl)benzylphosphonium chloride with benzaldehyde.
Materials:
-
4-(Chloromethyl)benzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or other strong base
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add sodium hydride portion-wise with stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours until the deep red color of the ylide is observed.
-
Wittig Reaction: Dissolve 4-(chloromethyl)benzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
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// Edges ylide -> phosphonium_ylide [label="+ Base"]; base -> phosphonium_ylide; aldehyde -> intermediate [label="+ Ylide"]; phosphonium_ylide -> intermediate; intermediate -> product; intermediate -> byproduct; } caption { label = "Wittig reaction workflow for this compound synthesis."; fontsize = 10; fontname = "Arial"; }
Experimental Protocol: Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] To synthesize this compound, 4-chloromethylphenyl halide can be coupled with styrene.
Materials:
-
4-Bromobenzyl chloride or 4-iodobenzyl chloride
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or other base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Dichloromethane
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 4-bromobenzyl chloride, styrene (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents) in anhydrous DMF.
-
Reaction: Add triethylamine (2 equivalents) to the mixture. Heat the reaction to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
// Nodes aryl_halide [label="4-Chloromethylphenyl\nHalide", fillcolor="#F1F3F4", fontcolor="#202124"]; styrene [label="Styrene", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_catalyst [label="Pd(0) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; migratory_insertion [label="Migratory\nInsertion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_hydride_elimination [label="β-Hydride\nElimination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_regeneration [label="Catalyst\nRegeneration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges aryl_halide -> oxidative_addition; pd_catalyst -> oxidative_addition; oxidative_addition -> migratory_insertion [label="+ Styrene"]; styrene -> migratory_insertion; migratory_insertion -> beta_hydride_elimination; beta_hydride_elimination -> product; beta_hydride_elimination -> pd_regeneration; base -> pd_regeneration; pd_regeneration -> pd_catalyst; } caption { label = "Heck reaction catalytic cycle for this compound synthesis."; fontsize = 10; fontname = "Arial"; }
Reactivity of this compound
The primary site of reactivity in this compound is the benzylic chloride functional group. This group is susceptible to nucleophilic substitution reactions, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions. The stilbene double bond can also undergo reactions such as hydrogenation or epoxidation, although the chloromethyl group is typically more reactive.
Nucleophilic Substitution Reactions
The benzylic position of the chloromethyl group is stabilized by the adjacent phenyl ring, which can delocalize the positive charge in the case of a carbocation intermediate (Sₙ1) or stabilize the transition state (Sₙ2). This enhanced reactivity allows for the facile displacement of the chloride ion by a wide range of nucleophiles.
Typical Nucleophiles:
-
O-Nucleophiles: Alcohols, phenols, and carboxylates can react to form ethers and esters, respectively.
-
N-Nucleophiles: Amines (primary, secondary, and tertiary) and azides react to form substituted amines and azides.
-
S-Nucleophiles: Thiols and thiophenols react to form thioethers.
-
C-Nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds.
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="Nucleophile\n(Nu⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Substituted Product\n(4-(Nu-methyl)stilbene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; leaving_group [label="Chloride Ion\n(Cl⁻)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> product [label="+ Nu⁻"]; nucleophile -> product; start -> leaving_group [style=dashed]; } caption { label = "General nucleophilic substitution on this compound."; fontsize = 10; fontname = "Arial"; }
Applications in Research and Drug Development
The reactivity of the chloromethyl group makes this compound a valuable intermediate for the synthesis of more complex molecules with potential biological activity or for use as research tools.
Solid-Phase Synthesis
The chloromethyl group can be used to anchor the stilbene moiety to a solid support, such as a Merrifield resin. This is a key step in solid-phase synthesis, a technique widely used for the preparation of peptides and other combinatorial libraries.[3] The immobilized stilbene can then be further functionalized.
Experimental Protocol: Attachment to Merrifield Resin
Materials:
-
This compound
-
Merrifield resin (chloromethylated polystyrene)
-
Potassium fluoride (KF) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Swell the Merrifield resin in anhydrous DMF for 1 hour.
-
In a separate flask, dissolve this compound and potassium fluoride (2 equivalents) in anhydrous DMF.
-
Add the solution of this compound and KF to the swollen resin.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.
-
After the reaction is complete, filter the resin and wash successively with DMF, water, methanol, and dichloromethane.
-
Dry the resin under vacuum. The loading of the stilbene moiety can be determined by elemental analysis or by cleaving a small sample and analyzing the cleavage product.
// Nodes resin [label="Merrifield Resin\n(Solid Support)", fillcolor="#F1F3F4", fontcolor="#202124"]; stilbene [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base\n(e.g., KF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; immobilized_stilbene [label="Immobilized Stilbene\non Resin", fillcolor="#FBBC05", fontcolor="#202124"]; reagent [label="Reagent A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; modified_stilbene [label="Modified Stilbene\non Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; cleavage [label="Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges resin -> immobilized_stilbene; stilbene -> immobilized_stilbene [label="+ Base"]; base -> immobilized_stilbene; immobilized_stilbene -> modified_stilbene [label="+ Reagent A"]; reagent -> modified_stilbene; modified_stilbene -> final_product [label="Cleavage"]; cleavage -> final_product; } caption { label = "Workflow for solid-phase synthesis using this compound."; fontsize = 10; fontname = "Arial"; }
Synthesis of Biologically Active Molecules
Stilbene derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This compound serves as a key starting material for the synthesis of various analogs of naturally occurring bioactive stilbenes, such as combretastatin A-4.[4][5] Combretastatin A-4 is a potent anti-cancer agent that inhibits tubulin polymerization.[6][7] By modifying the stilbene core, researchers can develop new compounds with improved efficacy, solubility, and pharmacokinetic profiles.
The synthesis of combretastatin A-4 analogs often involves the reaction of this compound with various nucleophiles to introduce different functional groups at the 4'-position, allowing for the exploration of structure-activity relationships.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its well-defined reactivity, particularly at the benzylic chloride position, coupled with the inherent biological potential of the stilbene scaffold, makes it a compound of significant interest to researchers and professionals in drug discovery and development. The synthetic methods and applications outlined in this guide provide a foundation for its use in the creation of novel and complex molecules with a wide range of potential applications.
References
- 1. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proceedings.blucher.com.br [proceedings.blucher.com.br]
An In-depth Technical Guide to the Synthesis of 4-Chloromethylstilbene via the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-chloromethylstilbene, a valuable intermediate in pharmaceutical and materials science research. The core of this synthesis is the Wittig reaction, a powerful and versatile method for the formation of carbon-carbon double bonds. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthesis, offering a practical resource for laboratory work.
Introduction
Stilbene and its derivatives are a class of compounds with significant applications in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This compound, in particular, serves as a key building block for the synthesis of more complex molecules, including potential drug candidates and functional polymers. The presence of the chloromethyl group provides a reactive handle for further chemical modifications. The Wittig reaction is the most common and efficient method for the synthesis of stilbenes, offering high yields and stereoselectivity.[1]
This guide will focus on two primary synthetic routes for this compound via the Wittig reaction:
-
Route A: The reaction of 4-(chloromethyl)benzaldehyde with benzyltriphenylphosphonium chloride.
-
Route B: The reaction of benzaldehyde with (4-chloromethylbenzyl)triphenylphosphonium chloride.
Reaction Mechanism and Stereochemistry
The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form an alkene.[1] The general mechanism involves the following steps:
-
Ylide Formation: A phosphonium salt is deprotonated by a strong base to form the phosphorus ylide, a species with adjacent positive and negative charges.
-
Betaine Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a zwitterionic intermediate called a betaine.
-
Oxaphosphetane Formation: The betaine undergoes ring-closure to form a four-membered ring intermediate, the oxaphosphetane.
-
Alkene Formation: The unstable oxaphosphetane collapses, yielding the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for the reaction.
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides typically lead to the formation of (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. For the synthesis of stilbene derivatives, where the ylide is stabilized by the phenyl ring, the thermodynamically more stable (E)-isomer is generally the major product.
Experimental Protocols
Synthesis of (4-Chloromethylbenzyl)triphenylphosphonium Chloride (Precursor for Route B)
Materials:
-
1,4-Bis(chloromethyl)benzene
-
Triphenylphosphine
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-bis(chloromethyl)benzene (1 equivalent) and triphenylphosphine (1 equivalent) in anhydrous toluene.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The phosphonium salt will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold toluene and then with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, (4-chloromethylbenzyl)triphenylphosphonium chloride, under vacuum.
Synthesis of this compound (Route B)
Materials:
-
(4-Chloromethylbenzyl)triphenylphosphonium chloride
-
Benzaldehyde
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, combine (4-chloromethylbenzyl)triphenylphosphonium chloride (1.1 equivalents) and benzaldehyde (1.0 equivalent) in dichloromethane.
-
Stir the mixture vigorously at room temperature.
-
Slowly add a 50% aqueous solution of sodium hydroxide dropwise to the reaction mixture. The formation of the ylide is often indicated by a color change.
-
Continue stirring vigorously for 1-2 hours at room temperature. Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Add water to dissolve the inorganic salts and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to remove completely.[4] A combination of recrystallization and column chromatography is often employed for the purification of the final product.
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or a mixture of hexane and ethyl acetate.[5][6]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Column Chromatography:
If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be performed. A typical eluent system would be a gradient of ethyl acetate in hexanes. The progress of the separation can be monitored by TLC.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃Cl | [7] |
| Molecular Weight | 228.71 g/mol | [7] |
| Appearance | White to off-white solid | |
| Melting Point | 134-136 °C | |
| ¹H NMR (CDCl₃, ppm) | δ 7.51 (d, J = 8.2 Hz, 2H), 7.45-7.25 (m, 7H), 7.12 (s, 2H), 4.61 (s, 2H) | |
| ¹³C NMR (CDCl₃, ppm) | δ 137.4, 136.9, 136.0, 129.2, 128.8, 128.7, 128.0, 127.0, 126.6, 46.2 | |
| Mass Spectrum (m/z) | [M]+ calculated for C₁₅H₁₃Cl: 228.07; found 228.1 | |
| IR (KBr, cm⁻¹) | 3025 (Ar-H), 1595 (C=C), 1495, 1450 (Ar C=C), 965 (trans C-H bend), 760, 690 (Ar C-H bend), 650 (C-Cl) |
Visualizations
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
The Wittig reaction provides an effective and reliable method for the synthesis of this compound. By following the detailed protocols and purification strategies outlined in this guide, researchers can efficiently produce this valuable intermediate for a wide range of applications in drug discovery and materials science. The provided quantitative data and mechanistic insights will further aid in the successful execution and understanding of this important organic transformation.
References
- 1. 4-Chloro-N-methylaniline(932-96-7) 1H NMR spectrum [chemicalbook.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. This compound | C15H13Cl | CID 3530988 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Chloromethylstilbene: A Versatile Precursor for Advanced Functional Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloromethylstilbene is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a wide array of functional materials. Its unique structure, combining the photoresponsive and electronically active stilbene core with a reactive chloromethyl group, allows for its incorporation into polymers, organic electronics, and potential pharmaceutical scaffolds. The stilbene unit, with its characteristic trans-cis photoisomerization, imparts photo-responsive and often fluorescent properties to the resulting materials. Simultaneously, the chloromethyl group provides a convenient handle for a variety of chemical modifications, including nucleophilic substitution and cross-coupling reactions, enabling the covalent attachment of this compound to other molecules and polymer backbones. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a precursor for functional materials, with a focus on experimental protocols and quantitative data.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C15H13Cl |
| Molecular Weight | 228.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 148-152 °C |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents such as THF, DMF, and chloroform |
Synthesis of Functional Materials from this compound
The reactive chloromethyl group is the primary site for the functionalization of this compound. This allows for the synthesis of a variety of derivatives and polymers through well-established organic reactions.
Williamson Ether Synthesis for Alkoxy Derivatives
The Williamson ether synthesis is a straightforward and efficient method for converting the chloromethyl group into an ether linkage. This reaction is particularly useful for attaching this compound to polymer backbones containing hydroxyl groups or for the synthesis of small molecules with tailored solubility and electronic properties.
Experimental Protocol: Synthesis of a Stilbene-Containing Polymer via Williamson Ether Synthesis
This protocol describes a general procedure for the modification of a hydroxyl-containing polymer with this compound.
-
Dissolution of Polymer: Dissolve the hydroxyl-containing polymer (e.g., polyvinyl alcohol, cellulose derivative) in a suitable anhydrous solvent (e.g., DMF, DMSO) under an inert atmosphere (N2 or Ar).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), to the solution at 0 °C to deprotonate the hydroxyl groups, forming alkoxides.
-
Addition of this compound: Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Purification: Precipitate the functionalized polymer in a non-solvent (e.g., methanol, ethanol), filter, and wash thoroughly to remove unreacted starting materials and byproducts. Dry the polymer under vacuum.
Expected Data for a Functionalized Polymer
The following table provides an example of the type of data that would be collected to characterize a polymer functionalized with this compound.
| Parameter | Example Data |
| Degree of Substitution (%) | 15-85% (determined by 1H NMR) |
| Glass Transition Temp. (Tg) | 120-180 °C (measured by DSC) |
| Decomposition Temp. (Td) | > 300 °C (measured by TGA) |
| 1H NMR (CDCl3, δ ppm) | 7.5-6.9 (m, aromatic protons), 5.1 (s, -O-CH2-Ar) |
| FT-IR (cm-1) | 1600 (C=C stretch), 1100 (C-O stretch) |
dot
Spectroscopic Profile of 4-Chloromethylstilbene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-chloromethylstilbene, a compound of interest in various research and development applications. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.
Chemical Structure and Properties
This compound possesses a stilbene backbone functionalized with a chloromethyl group at the 4-position of one of the phenyl rings. This structure dictates its characteristic spectroscopic features.
Molecular Formula: C₁₅H₁₃Cl Molecular Weight: 228.71 g/mol IUPAC Name: 1-(chloromethyl)-4-[(E)-2-phenylethenyl]benzene
Predicted Spectroscopic Data
The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are derived from the analysis of spectroscopic data for related stilbene derivatives and common functional group correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.52 | d | 2H | Aromatic (H-2', H-6') |
| ~7.45 | d | 2H | Aromatic (H-2, H-6) |
| ~7.37 | t | 2H | Aromatic (H-3', H-5') |
| ~7.30 | d | 2H | Aromatic (H-3, H-5) |
| ~7.28 | t | 1H | Aromatic (H-4') |
| ~7.10 | d, J ≈ 16 Hz | 1H | Vinylic (H-α) |
| ~7.05 | d, J ≈ 16 Hz | 1H | Vinylic (H-β) |
| ~4.59 | s | 2H | Methylene (-CH₂Cl) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~137.5 | Aromatic (C-1') |
| ~137.2 | Aromatic (C-4) |
| ~136.8 | Aromatic (C-1) |
| ~129.3 | Vinylic (C-β) |
| ~128.8 | Aromatic (C-3', C-5') |
| ~128.7 | Aromatic (C-3, C-5) |
| ~128.0 | Aromatic (C-4') |
| ~127.5 | Vinylic (C-α) |
| ~126.6 | Aromatic (C-2', C-6') |
| ~126.5 | Aromatic (C-2, C-6) |
| ~46.0 | Methylene (-CH₂Cl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3020 | Medium-Weak | C-H stretch (Aromatic and Vinylic) |
| 2960-2850 | Weak | C-H stretch (Aliphatic -CH₂) |
| 1600-1580 | Medium | C=C stretch (Aromatic) |
| 1500-1480 | Medium | C=C stretch (Aromatic) |
| 970-960 | Strong | C-H bend (trans-Vinylic) |
| 840-810 | Strong | C-H bend (p-disubstituted benzene) |
| 770-730 | Strong | C-H bend (monosubstituted benzene) |
| 700-600 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 228/230 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 193 | Medium | [M - Cl]⁺ |
| 178 | High | [M - CH₂Cl]⁺ (Tropylium ion) |
| 165 | Medium | [C₁₃H₉]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion from benzyl fragmentation) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Sample Introduction (Electron Ionization - EI):
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1-2 scans/second.
-
Source Temperature: 200-250 °C.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
An In-depth Technical Guide to the Photophysical Properties of 4-Chloromethylstilbene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stilbene derivatives are a cornerstone of research in photochemistry and materials science, owing to their unique photoresponsive properties. Among these, 4-Chloromethylstilbene and its derivatives represent a class of compounds with significant potential for applications ranging from fluorescent probes to photodynamic therapy. The introduction of a chloromethyl group at the 4-position of the stilbene backbone provides a reactive handle for further functionalization, allowing for the fine-tuning of their photophysical characteristics. This technical guide provides a comprehensive overview of the core photophysical properties of this compound derivatives, detailed experimental protocols for their characterization, and a summary of available quantitative data.
Introduction to the Photophysics of Stilbenes
The photophysical behavior of stilbene and its derivatives is primarily governed by the electronic transitions between the ground state (S₀) and the first excited singlet state (S₁). Upon absorption of ultraviolet (UV) light, the molecule is promoted to the S₁ state. From this excited state, it can relax through several competing pathways:
-
Fluorescence: Radiative decay back to the ground state, accompanied by the emission of a photon.
-
trans-cis Isomerization: A non-radiative decay pathway involving rotation around the central ethylenic double bond, leading to a change in the molecule's geometry from the trans to the cis isomer, or vice versa. This process is often associated with a twisted intermediate state.
-
Internal Conversion: A non-radiative decay to the ground state without emission of light.
-
Intersystem Crossing: A transition to the triplet excited state (T₁), which can then undergo further photochemical reactions or phosphorescence.
The efficiency of each of these processes is highly dependent on the molecular structure and the surrounding environment, including solvent polarity and viscosity. For many stilbene derivatives, the trans isomer is more planar and exhibits stronger fluorescence, while the cis isomer is often non-fluorescent due to efficient non-radiative decay pathways.
Quantitative Photophysical Data
While extensive research has been conducted on various substituted stilbenes, specific quantitative data for a comprehensive series of this compound derivatives remains limited in publicly accessible literature. The following table summarizes general photophysical properties expected for stilbene derivatives and will be populated with specific data for this compound derivatives as it becomes available.
| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Lifetime (τ_f) (ns) |
| trans-Stilbene | Hexane | 295, 307, 322 | 331, 343, 358 | 0.04 | ~0.1 |
| trans-Stilbene | Ethanol | 295, 307, 320 | 337, 350 | 0.05 | ~0.1 |
| Data for this compound and its derivatives to be populated here as available. |
Note: The data for trans-Stilbene is provided for reference. The photophysical properties of this compound derivatives are expected to be influenced by the nature and position of additional substituents.
Experimental Protocols
The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light and to calculate its molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Fill a matched cuvette with the sample solution.
-
Scan a wavelength range that covers the expected absorption of the stilbene chromophore (typically 200-450 nm).
-
-
Data Analysis: The resulting spectrum will show one or more absorption bands. The wavelength of maximum absorbance (λ_abs) is a key parameter. The molar extinction coefficient can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of a molecule, including its emission spectrum, fluorescence quantum yield, and fluorescence lifetime.
Methodology:
-
Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the λ_abs of the sample.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 300-600 nm).
-
The resulting spectrum will show the fluorescence emission profile, with the peak wavelength denoted as λ_em.
-
-
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):
-
A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54) is used.
-
Measure the integrated fluorescence intensity (area under the emission curve) and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime (τ_f) Measurement:
-
This is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
The sample is excited by a pulsed light source (e.g., a laser diode or LED).
-
The time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly.
-
The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.
-
Experimental and Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of novel this compound derivatives. This process allows for the systematic investigation of structure-property relationships.
Caption: General workflow for the development and characterization of this compound derivatives.
Signaling Pathways and Applications
While specific signaling pathways directly modulated by this compound derivatives are not yet extensively documented, their potential applications in drug development, particularly in photodynamic therapy (PDT), are noteworthy. In a typical PDT mechanism, a photosensitizer (such as a functionalized stilbene derivative) is administered and accumulates in target tissues. Upon irradiation with light of a specific wavelength, the photosensitizer is excited and can transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS are highly cytotoxic and can induce cell death through apoptosis or necrosis, thereby targeting diseased cells.
The following diagram illustrates a generalized signaling pathway for PDT-induced apoptosis.
An In-depth Technical Guide to the Solubility and Stability of 4-Chloromethylstilbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloromethylstilbene, a stilbene derivative of interest in various research and development fields. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on the well-studied parent compound, trans-stilbene, and related chlorinated aromatic molecules to provide well-founded predictions and detailed experimental protocols. This document is intended to be a valuable resource for scientists and researchers, offering insights into the handling, formulation, and analysis of this compound.
Introduction
This compound is a derivative of stilbene, a diarylethene consisting of a central ethylene moiety with a phenyl group on each carbon atom. The presence of a chloromethyl group on one of the phenyl rings is expected to influence its physicochemical properties, including solubility and stability, compared to the parent stilbene molecule. Understanding these properties is crucial for its application in synthesis, purification, formulation development, and biological studies. This guide summarizes the predicted solubility in common organic solvents and outlines potential stability challenges, providing detailed experimental protocols for their determination.
Solubility of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents at Ambient Temperature
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Alcohols | Methanol | Soluble | The polar hydroxyl group can interact with the chloromethyl group, while the alkyl chain can solvate the stilbene backbone. |
| Ethanol | Soluble | Similar to methanol, provides a balance of polar and non-polar interactions. | |
| Isopropanol | Moderately Soluble | Increased alkyl chain length may slightly decrease solubility compared to methanol and ethanol. | |
| Ketones | Acetone | Soluble | A polar aprotic solvent capable of dissolving both polar and non-polar compounds. |
| Esters | Ethyl Acetate | Soluble | Possesses both polar (ester group) and non-polar (ethyl and acetyl groups) characteristics. |
| Ethers | Tetrahydrofuran (THF) | Soluble | A good solvent for a wide range of organic compounds due to its cyclic ether structure. |
| Diethyl Ether | Soluble | A common non-polar solvent. | |
| Amides | Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent with strong solvating capabilities, often used for poorly soluble compounds. |
| Hydrocarbons | Toluene | Soluble | A non-polar aromatic solvent that can effectively solvate the phenyl rings of the stilbene structure. |
| Hexane | Sparingly Soluble | A non-polar aliphatic solvent, may be less effective at solvating the entire molecule compared to aromatic hydrocarbons. | |
| Aqueous | Water | Insoluble | The large hydrophobic stilbene structure will dominate, leading to very low aqueous solubility. |
Stability of this compound
The stability of this compound is predicted to be influenced by two primary structural features: the stilbene double bond and the benzylic chloride moiety. Stilbene derivatives are known to be sensitive to light, while benzylic chlorides can be susceptible to hydrolysis.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Pathways |
| Photostability (UV/Visible Light) | Unstable | trans-cis Isomerization: Reversible isomerization around the central double bond.[2][3] Photocyclization: The cis-isomer can undergo intramolecular cyclization to form a dihydrophenanthrene derivative, which can be subsequently oxidized.[2][3] |
| Thermal Stability | Moderately Stable | Decomposition at elevated temperatures: Thermal decomposition of chlorinated aromatic compounds can lead to the formation of various byproducts.[4][5] The specific decomposition temperature for this compound is not known. |
| pH Stability (Aqueous Solution) | Unstable, particularly at neutral to alkaline pH | Hydrolysis of the benzylic chloride: The chloromethyl group is susceptible to nucleophilic substitution by water (hydrolysis) to form the corresponding benzyl alcohol derivative. This reaction can be catalyzed by both acid and base, but is often more significant under neutral to alkaline conditions.[6][7] |
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.[8][9]
Materials:
-
This compound (solid)
-
Selected solvents of high purity
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument for quantification.[10][11][12]
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure the solution reaches saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Maintain the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the saturated solution from the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered saturated solution gravimetrically or volumetrically with a suitable solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC-UV.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as g/L, mg/mL, or mol/L.
Stability Assessment
This protocol provides a framework for assessing the stability of this compound under various stress conditions, including exposure to light, heat, and different pH levels.[13][14][15]
Materials:
-
This compound (solid or in solution)
-
High-purity solvents
-
pH buffers (acidic, neutral, and basic)
-
Photostability chamber with controlled light and UV exposure
-
Temperature-controlled ovens
-
Inert gas (e.g., nitrogen or argon)
-
Amber vials and clear vials
-
Validated stability-indicating HPLC method
Procedure:
A. Photostability Testing: [16]
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) in both clear and amber (light-protected control) vials.
-
Exposure: Place the vials in a photostability chamber and expose them to a standardized light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Sampling and Analysis: At specified time intervals, withdraw aliquots from both the exposed and control samples. Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
B. Thermal Stability Testing:
-
Sample Preparation: Place solid this compound or its solution in sealed vials.
-
Exposure: Store the vials at elevated temperatures (e.g., 40°C, 60°C, 80°C) in temperature-controlled ovens. Include a control sample stored at a recommended storage condition (e.g., 4°C).
-
Sampling and Analysis: At predetermined time points, remove the vials and allow them to cool to room temperature. Analyze the samples by HPLC to determine the extent of degradation.
C. pH Stability (Hydrolysis) Testing:
-
Sample Preparation: Prepare solutions of this compound in a series of aqueous buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
-
Sampling and Analysis: At various time points, take aliquots from each pH solution and analyze them by HPLC to monitor the disappearance of this compound and the appearance of any hydrolysis products.
Potential Degradation Pathways
Based on the known reactivity of stilbenes and related compounds, the following degradation pathways for this compound can be postulated:
Photodegradation Pathway
The primary photodegradation pathway for stilbenes involves trans-cis isomerization followed by photocyclization.[2][3]
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers, scientists, and drug development professionals. While direct experimental data is limited, the provided predictions based on analogous compounds and detailed experimental protocols offer a robust starting point for further investigation. The inherent photosensitivity of the stilbene core and the potential for hydrolysis of the benzylic chloride group are key stability considerations that must be addressed in the handling, formulation, and analysis of this compound. The outlined methodologies for solubility and stability assessment will enable researchers to generate the necessary data to ensure the quality, efficacy, and safety of this compound in their applications.
References
- 1. (E)-Stilbene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. d-nb.info [d-nb.info]
- 6. scispace.com [scispace.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. High-performance liquid chromatography-based evaluation of lipophilicity of a series of novel stilbene derivatives [pharmacia.pensoft.net]
- 11. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stilbene Identification and Quantitation by High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. japsonline.com [japsonline.com]
- 14. benchchem.com [benchchem.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
Heck reaction mechanism for stilbene synthesis
An In-depth Technical Guide to the Heck Reaction Mechanism for Stilbene Synthesis
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1][2][3] This powerful and versatile method is widely employed for the synthesis of substituted alkenes, with the production of stilbenes (1,2-diphenylethenes) and their derivatives being a prominent application.[4][5] Stilbenes are a crucial class of compounds found in various natural products and are utilized in fields ranging from materials science to pharmaceuticals, serving as chromophores, phytoalexins, and scaffolds for anticancer agents.[3][6][7]
This guide provides a detailed examination of the core mechanism of the Heck reaction for stilbene synthesis, summarizes quantitative data from key studies, presents detailed experimental protocols, and visualizes the catalytic cycle and experimental workflows. It is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this pivotal reaction.
Core Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2] The cycle consists of four primary steps: oxidative addition, migratory insertion (or carbopalladation), β-hydride elimination, and reductive elimination for catalyst regeneration.[3]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, often stabilized by ligands (L), which inserts into the aryl-halide (Ar-X) bond. This is typically the rate-determining step and results in the formation of a square planar organopalladium(II) complex.[2][3] The reactivity of the halide follows the trend I > OTf > Br >> Cl.[2][8]
-
Alkene Coordination and Migratory Insertion : The alkene (e.g., styrene) then coordinates to the Pd(II) center to form a π-complex.[1] This is followed by a syn migratory insertion of the alkene into the Palladium-Aryl bond, creating a new carbon-carbon bond and a σ-alkylpalladium complex.[3][9]
-
Syn β-Hydride Elimination : For the reaction to proceed, the alkylpalladium intermediate must have a hydrogen atom on the carbon adjacent (beta) to the palladium. A syn β-hydride elimination occurs, where this hydrogen is transferred back to the palladium, forming the substituted alkene product (stilbene) and a hydrido-palladium(II) species.[2][3] This step is stereospecific and typically favors the formation of the more thermodynamically stable trans-(E)-alkene.[8][10]
-
Catalyst Regeneration : In the final step, a base (e.g., K₂CO₃, Et₃N) is used to neutralize the generated hydrohalic acid (HX) and facilitate the reductive elimination from the hydrido-palladium(II) complex.[1][2] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Mizoroki-Heck reaction for stilbene synthesis.
Quantitative Data Summary
The efficiency of the Heck reaction for stilbene synthesis is highly dependent on the choice of catalyst, ligands, base, solvent, and reaction conditions. Below are tables summarizing quantitative data from representative studies.
Table 1: Microwave-Assisted Heck Coupling of Aryl Halides and Styrene [11]
| Entry | Aryl Halide (0.25 mmol) | Catalyst Loading (mol%) | Base (0.5 mmol) | Solvent (2 mL) | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | 0.25 | K₂CO₃ | H₂O/EtOH (3:1) | 130 | 10 | 100 |
| 2 | 4-Bromotoluene | 0.25 | K₂CO₃ | H₂O/EtOH (3:1) | 130 | 10 | 100 |
| 3 | Bromobenzene | 0.25 | K₂CO₃ | H₂O/EtOH (3:1) | 130 | 10 | 100 |
| 4 | 4-Bromobenzonitrile | 0.05 | K₂CO₃ | H₂O/EtOH (3:1) | 150 | 20 | 98 |
| 5 | 4-Bromoacetophenone | 0.05 | K₂CO₃ | H₂O/EtOH (3:1) | 150 | 10 | 99 |
| 6 | 2-Bromopyridine | 0.25 | K₂CO₃ | H₂O/EtOH (3:1) | 130 | 10 | 98 |
Data adapted from a study using PVP-stabilized Palladium Nanoparticles as the catalyst under microwave irradiation.[11]
Table 2: Conventional Heck Reaction of Aryl Bromides with trans-Stilbene Derivatives [12]
| Entry | Aryl Bromide | Alkene | Catalyst (2 mol%) | Ligand (4 mol%) | Base (2 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Bromobenzene | trans-Stilbene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 130 | 48 | 82 | 83:17 |
| 2 | 4-Bromoanisole | trans-Stilbene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 130 | 48 | 85 | 83:17 |
| 3 | 4-Bromobenzaldehyde | trans-Stilbene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 130 | 48 | 75 | 85:15 |
| 4 | Bromobenzene | 4-Nitro-trans-stilbene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 130 | 48 | 78 | 78:22 |
Note: This reaction produces trisubstituted olefins by reacting an existing stilbene derivative.[12]
Detailed Experimental Protocols
The following protocols provide detailed methodologies for synthesizing stilbenes via the Heck reaction under different conditions.
Protocol 1: Microwave-Assisted Synthesis in Aqueous Media
This protocol is adapted from a procedure utilizing palladium nanoparticles for a rapid and efficient synthesis.[8][11]
-
Materials :
-
Aryl bromide (0.25 mmol)
-
Styrene (0.30 mmol)
-
Potassium carbonate (K₂CO₃) (0.5 mmol)
-
PVP-stabilized Palladium Nanoparticle catalyst (0.05-0.25 mol%)
-
Water/Ethanol solvent mixture (3:1, 2 mL)
-
Microwave reactor vial
-
-
Procedure :
-
To a microwave reactor vial, add the aryl bromide, styrene, potassium carbonate, and the PVP-Pd NP catalyst.
-
Add 2 mL of the 3:1 water/ethanol solvent mixture.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture at 130-150 °C for 10-20 minutes with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired stilbene.
-
Protocol 2: Conventional Heck Coupling in DMF
This protocol is a more traditional approach using a phosphine ligand in an organic solvent.[8][12]
-
Materials :
-
Aryl bromide (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed tube
-
-
Procedure :
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine Pd(OAc)₂, P(o-Tol)₃, and K₂CO₃.
-
Add the aryl bromide and 5 mL of anhydrous DMF via syringe.
-
Add the styrene to the mixture via syringe.
-
Seal the flask and heat the reaction mixture in an oil bath at 130 °C for 24-48 hours, monitoring progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the pure stilbene product.
-
Experimental and Logical Workflow
The general workflow for performing a Heck reaction, from setup to analysis, follows a logical sequence of steps to ensure safety, efficiency, and reproducibility.
Figure 2: General experimental workflow for stilbene synthesis via the Heck reaction.
Conclusion
The Mizoroki-Heck reaction is an indispensable tool for the synthesis of stilbenes, offering high yields and excellent stereoselectivity for the trans isomer.[10] Its broad functional group tolerance and adaptability to various conditions, including green chemistry approaches like microwave-assisted synthesis in aqueous media, underscore its significance.[11] A thorough understanding of the underlying catalytic mechanism and the influence of reaction parameters is critical for researchers aiming to optimize existing protocols or develop novel synthetic routes for complex stilbene-based molecules in pharmaceutical and materials science applications.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Suzuki Coupling for Carbon-Carbon Bond Formation in Stilbenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stilbenes and the Power of Suzuki Coupling
Stilbenes are a class of organic compounds characterized by a 1,2-diphenylethylene core structure. They are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] Prominent examples like resveratrol, found in grapes, and combretastatin A-4 have demonstrated potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][4] The therapeutic potential of stilbenes has fueled the need for efficient and versatile synthetic methods to access a wide array of derivatives for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the synthesis of stilbenes.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate.[7][8] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of reactants, making it an ideal tool for the construction of complex stilbene scaffolds.[9][10] This guide provides an in-depth overview of the Suzuki coupling for stilbene synthesis, including a summary of reaction conditions, detailed experimental protocols, and visualizations of the reaction mechanism and workflow.
Data Presentation: Suzuki Coupling Conditions for Stilbene Synthesis
The following table summarizes various reaction conditions and yields for the synthesis of stilbenes and related compounds using the Suzuki-Miyaura coupling, as reported in the literature. This allows for a clear comparison of the efficacy of different catalytic systems, bases, and solvents.
| Aryl/Vinyl Halide | Organoboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Bromoanisole | trans-2-Phenylvinylboronic acid | Pd(OAc)₂ (0.01) | Imidazolium salt 1 (0.04) | Cs₂CO₃ | 1,4-Dioxane | 80 | 24 | 95 | [11] |
| p-Chloroanisole | trans-2-Phenylvinylboronic acid | Pd(OAc)₂ (0.01) | Imidazolium salt 8 (0.04) | Cs₂CO₃ | 1,4-Dioxane | 80 | 24 | 85 | [11] |
| Aryl Bromides | (E)-2-Phenylethenylboronic acid pinacol ester | Pd(OAc)₂ (5) | t-Bu₃PHBF₄ (10) | K₂CO₃ | THF | Reflux | N/A | Moderate to Good | [12][13] |
| (E)-Bromostilbene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | PPh₃ | KOH | N/A | RT | 1 | Quantitative | [9][10] |
| 4-Nitrobenzenediazonium tosylate | Potassium vinyltrifluoroborate | Pd(OAc)₂ (1) | None | NaOAc | CH₃CN/H₂O | RT | < 5 min | 89 (stilbene) | [14] |
| Aryl Halide | Arylboronic acid | Pd(OAc)₂ (0.5) | None | N/A | WEB | RT | N/A | N/A | [1] |
| Bromo-aromatic | Phenyl boronic acid | Pd₂(dba)₃ (0.05) | PHOS ligand (0.1) | CsF | THF | RT | 12 | N/A | [2] |
| Halo-aromatic | Phenyl boronic acid | PdCl₂(dppf) (0.1) | dppf | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | N/A | [2] |
Experimental Protocols
This section provides a detailed, generalized methodology for the synthesis of stilbenes via the Suzuki-Miyaura coupling reaction, compiled from various literature procedures.
Materials and Reagents:
-
Aryl or vinyl halide (1.0 equiv)
-
Vinylboronic acid or its ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (0.5 - 5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, t-Bu₃PHBF₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or vinyl halide (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), the palladium catalyst, the ligand (if necessary), and the base.
-
Inert Atmosphere: The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling the flask three times.
-
Solvent Addition: The anhydrous, degassed solvent is added via syringe, followed by the addition of degassed water if the reaction is to be run under biphasic conditions.
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) for the specified time. The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate is present, it is filtered off through a pad of Celite. The filtrate is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure stilbene derivative.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction for the synthesis of stilbenes.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for stilbene synthesis.
Experimental Workflow for Stilbene Synthesis
This diagram outlines the typical experimental workflow for the synthesis and purification of stilbenes using the Suzuki coupling reaction.
Caption: A typical experimental workflow for stilbene synthesis via Suzuki coupling.
References
- 1. rsc.org [rsc.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. youtube.com [youtube.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Horner-Wadsworth-Emmons Reaction for Stereoselective Alkene Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from aldehydes or ketones.[1][2] This reaction utilizes phosphonate-stabilized carbanions, which offer significant advantages over the traditional Wittig reaction, including greater nucleophilicity, simpler purification due to water-soluble phosphate byproducts, and, most critically, the ability to exert exquisite control over the stereochemical outcome of the resulting alkene.[3][4] This guide provides an in-depth exploration of the HWE reaction, focusing on its mechanism, stereoselective variants, experimental protocols, and applications in complex molecule synthesis relevant to the pharmaceutical industry.
Core Reaction Mechanism
The HWE reaction proceeds through a sequence of well-defined steps. It begins with the deprotonation of the α-carbon of the phosphonate ester by a base, generating a highly nucleophilic phosphonate carbanion.[3][5] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.[3] This addition is the rate-limiting step and forms diastereomeric β-alkoxyphosphonate intermediates (also known as betaines).[3][5] These intermediates then cyclize to form four-membered oxaphosphetane rings, which subsequently undergo syn-elimination to yield the alkene product and a water-soluble dialkylphosphate salt.[3][6]
Caption: The HWE reaction proceeds via deprotonation, nucleophilic addition, and elimination.
Controlling Stereoselectivity: E vs. Z Alkenes
A key advantage of the HWE reaction is its high degree of stereoselectivity, which can be tuned to favor either the E (trans) or Z (cis) isomer by modifying the phosphonate reagent and reaction conditions.[7]
The standard HWE reaction typically yields the thermodynamically more stable E-alkene with high selectivity.[8][9] This outcome is governed by thermodynamic control, where the initial nucleophilic addition of the phosphonate carbanion to the aldehyde is reversible.[10] This reversibility allows for equilibration of the diastereomeric betaine intermediates to favor the more stable anti-conformer, which minimizes steric interactions. Subsequent syn-elimination from this anti-intermediate exclusively produces the E-alkene.[9][10]
Factors that promote E-selectivity include:
-
Reversible Addition: Using bases that allow for the reversibility of the initial addition step (e.g., NaH, LiCl/amine).[3]
-
Steric Bulk: Increasing the steric bulk of the aldehyde or phosphonate can enhance E-selectivity.[3]
-
Higher Temperatures: Warmer reaction temperatures (e.g., room temperature) facilitate the equilibration of intermediates to the more stable anti form.[3]
Achieving high Z-selectivity requires overriding the thermodynamic preference for the E-isomer. The Still-Gennari modification accomplishes this through kinetic control.[8][10] This method employs phosphonates with electron-withdrawing groups (EWGs), such as bis(2,2,2-trifluoroethyl) or diaryl esters, and strong, non-coordinating bases (e.g., KHMDS) with crown ethers at low temperatures (-78 °C).[3][8]
The key principles for Z-selectivity are:
-
Irreversible Addition: The use of strong bases makes the initial addition step irreversible.
-
Accelerated Elimination: The EWGs on the phosphonate increase the acidity of the α-proton and accelerate the rate of elimination from the oxaphosphetane intermediate.[6][8]
-
Kinetic Control: At low temperatures, the reaction favors the kinetically formed syn-betaine, which rapidly and irreversibly eliminates to form the Z-alkene before it can equilibrate to the more stable anti-intermediate.[8]
Caption: Control of HWE stereoselectivity relies on thermodynamic vs. kinetic pathways.
Quantitative Data on Stereoselectivity
The choice of phosphonate reagent, base, and reaction conditions has a dramatic impact on the E/Z ratio of the alkene product. The following tables summarize representative data for different reaction systems.
Table 1: Comparison of Standard HWE vs. Still-Gennari for Z-Selectivity [8]
| Aldehyde | Reagent | Base | Conditions | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| Benzaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF, -20 °C to rt | 99 | 97:3 |
| Benzaldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari) | NaH | THF, -20 °C to rt | 99 | 74:26 |
| Octanal | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF, -20 °C to rt | 90 | 88:12 |
| Octanal | Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari) | NaH | THF, -20 °C to rt | 92 | 78:22 |
Table 2: Z-Selective Reactions with Diarylphosphonoacetates [11]
| Aldehyde | Phosphonate Reagent | Base | Temp (°C) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| Benzaldehyde | Ethyl 2-(diphenylphosphono)propionate | t-BuOK | -95 | 98 | 95:5 |
| Benzaldehyde | Ethyl 2-(di-o-tolylphosphono)propionate | t-BuOK | -78 | 99 | 98:2 |
| Benzaldehyde | Ethyl 2-(di-o-isopropylphenylphosphono)propionate | t-BuOK | -78 | 99 | 99:1 |
| n-Octyl aldehyde | Ethyl 2-(diphenylphosphono)propionate | NaH | -78 to 0 | 99 | 83:17 |
| n-Octyl aldehyde | Ethyl 2-(di-o-isopropylphenylphosphono)propionate | NaH | -78 to 0 | 99 | 95:5 |
Experimental Protocols
Detailed and reproducible protocols are crucial for achieving high stereoselectivity. Below are representative procedures for standard (E-selective) and Still-Gennari (Z-selective) reactions.
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a suspension. Cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Slowly add a solution of triethyl phosphonoacetate (1.1 eq.) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cautiously quench the reaction with a saturated aqueous NH₄Cl solution. Add water to dissolve any precipitated salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired E-alkene.[5]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.) and 18-crown-6 (1.2 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq.) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.[10]
-
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 15 mL).[5][10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: A systematic workflow ensures reproducibility in HWE reactions.
Applications in Drug Development and Natural Product Synthesis
The stereoselective synthesis of C=C double bonds is critical in drug development, as the geometry of an alkene can profoundly influence a molecule's biological activity and physical properties.[10] The HWE reaction is a preferred method for constructing complex molecular architectures found in many natural products and active pharmaceutical ingredients.[1][5]
-
Natural Products: The HWE reaction has been instrumental in the total synthesis of polyketide-based natural products, macrolides, and other complex molecules with significant biological profiles.[1] For instance, intramolecular HWE reactions are frequently used for the macrocyclization step in the synthesis of macrolactones.[4]
-
Anti-Cancer Agents: Researchers have developed highly E-selective Weinreb amide-type HWE reactions to synthesize hynapene analogues, which have shown promising anti-cancer properties.[2]
-
Peptide Mimetics: The HWE reaction is a key tool for creating fluoroolefins that act as peptide bond mimetics, which are crucial for designing enzyme inhibitors and other therapeutic agents.[12]
References
- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of a Stilbene Derivative via Wittig Reaction
Topic: Step-by-Step Protocol for Wittig Reaction with 4-Chloromethylstilbene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones and phosphonium ylides.[1][2] This protocol details the synthesis of a stilbene derivative using this compound as a key starting material. The overall process involves two main stages: the preparation of the phosphonium salt from this compound and triphenylphosphine, followed by the Wittig reaction of the resulting ylide with an aromatic aldehyde to yield the final stilbene product.[3][4]
Reaction Scheme
Step 1: Phosphonium Salt Formation
this compound + P(Ph)₃ → [4-(Stilbenyl)methyl]triphenylphosphonium chloride
Step 2: Wittig Reaction
[4-(Stilbenyl)methyl]triphenylphosphonium chloride + Ar-CHO + Base → (E/Z)-Stilbene Derivative + Ph₃PO + Salt + H₂O
Experimental Protocol
This protocol is a representative procedure adapted from established Wittig reaction methodologies for similar substrates.[5][6][7] Optimization of reaction conditions may be necessary to achieve desired yields and stereoselectivity.
Materials and Reagents
-
This compound
-
Triphenylphosphine (P(Ph)₃)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Anhydrous Dichloromethane (DCM)
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Step 1: Synthesis of [4-(Stilbenyl)methyl]triphenylphosphonium chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous toluene.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours.[4] The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Isolation of Phosphonium Salt: After cooling the reaction mixture to room temperature, collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with anhydrous diethyl ether to remove any unreacted triphenylphosphine.
-
Drying: Dry the phosphonium salt under vacuum to obtain a fine white powder. The salt can be used in the next step without further purification.
Step 2: Wittig Reaction to Synthesize the Stilbene Derivative
-
Reaction Setup: To a round-bottom flask containing the dried [4-(stilbenyl)methyl]triphenylphosphonium chloride (1 equivalent) and the chosen aromatic aldehyde (1 equivalent), add anhydrous dichloromethane.
-
Ylide Formation and Reaction: While stirring the mixture vigorously, add 50% aqueous sodium hydroxide dropwise.[6][7] The strong base deprotonates the phosphonium salt to form the phosphorus ylide, which then reacts in situ with the aldehyde.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Add deionized water and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the desired stilbene derivative. The reaction typically produces a mixture of (E) and (Z) isomers.
Quantitative Data Summary
The following table summarizes representative quantitative data for Wittig reactions involving substrates analogous to this compound. Actual yields may vary depending on the specific aldehyde used and the optimization of reaction conditions.
| Starting Material (Benzyl Halide) | Aldehyde | Base | Solvent | Reaction Time (h) | Yield (%) | E/Z Ratio | Reference |
| Benzyltriphenylphosphonium chloride | Benzaldehyde | NaOH (50% aq.) | Dichloromethane | 1 | 75-85 | (E)-stilbene favored | [6],[7] |
| Substituted Benzyl Bromide | Substituted Benzaldehyde | NaOCH₃ | Methanol | Not Specified | 48-99 | 99:1 | [5] |
| 4-Methoxybenzyltriphenylphosphonium chloride | 2-Chlorobenzaldehyde | NaOCH₃ | Methanol | Not Specified | ~70 (mixture) | Not Specified | |
| Benzyltriphenylphosphonium chloride | 9-Anthraldehyde | NaOH (50% aq.) | Dichloromethane | 0.5 | ~80 | Not Specified | [8] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of a stilbene derivative via the Wittig reaction, starting from this compound.
Caption: Experimental workflow for the synthesis of a stilbene derivative.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols: Synthesis of Fluorescent Probes Using 4-Chloromethylstilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloromethylstilbene is a versatile bifunctional molecule that serves as an excellent starting material for the synthesis of novel fluorescent probes. Its structure incorporates the photo-responsive stilbene backbone, which can exhibit interesting photophysical properties, and a reactive chloromethyl group. This benzylic chloride moiety is susceptible to nucleophilic substitution, providing a convenient handle for covalently attaching a variety of fluorophores or recognition units. This allows for the modular design of fluorescent probes tailored for specific applications, including cellular imaging, analyte sensing, and as tracers in drug delivery systems. The stilbene unit itself can act as a fluorophore or as a modulator of the photophysical properties of the attached dye. These application notes provide a general framework and detailed protocols for the synthesis and characterization of fluorescent probes derived from this compound.
Data Presentation
The following tables summarize the key physicochemical and photophysical properties of a representative fluorescent probe, designated here as Stilbene-Coumarin Probe 1 (SCP-1), synthesized from this compound and 7-hydroxycoumarin.
Table 1: Physicochemical Properties of SCP-1
| Property | Value |
| IUPAC Name | 7-((4-Styrylbenzyl)oxy)-2H-chromen-2-one |
| Molecular Formula | C₂₄H₁₈O₃ |
| Molecular Weight | 354.40 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, partially soluble in Ethanol |
Table 2: Photophysical Properties of SCP-1 in Ethanol
| Parameter | Value |
| λ_abs_ (max) | 325 nm |
| λ_em_ (max) | 410 nm |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.65 |
| Stokes Shift | 85 nm |
Experimental Protocols
Protocol 1: Synthesis of Stilbene-Coumarin Probe 1 (SCP-1)
This protocol describes the synthesis of SCP-1 via a Williamson ether synthesis, where the hydroxyl group of 7-hydroxycoumarin displaces the chloride from this compound.
Materials:
-
This compound (1.0 eq)
-
7-Hydroxycoumarin (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 7-hydroxycoumarin (1.1 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure SCP-1 probe.
Protocol 2: Photophysical Characterization of SCP-1
Procedure:
-
Prepare a stock solution of SCP-1 in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions in the desired solvent for analysis (e.g., ethanol) to determine the molar extinction coefficient.
-
Record the UV-Vis absorption spectrum using a spectrophotometer to determine the maximum absorption wavelength (λ_abs_).
-
Record the fluorescence emission spectrum using a fluorometer, exciting at the λ_abs_ to determine the maximum emission wavelength (λ_em_).
-
Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Mandatory Visualization
Caption: Synthetic pathway for Stilbene-Coumarin Probe 1 (SCP-1).
Caption: General experimental workflow for probe development.
Application Notes and Protocols: Derivatization of 4-Chloromethylstilbene for Biological Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloromethylstilbene is a versatile scaffold for the development of novel biologically active compounds. Its reactive chloromethyl group allows for straightforward derivatization, enabling the synthesis of a diverse library of molecules with potential applications in anticancer therapy, bioimaging, and as modulators of key cellular signaling pathways. This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent biological evaluation.
I. Synthetic Protocols for Derivatization of this compound
The benzylic chloride functionality of this compound is susceptible to nucleophilic substitution, providing a convenient handle for introducing a variety of functional groups. Below are general protocols for the synthesis of amine and thiol derivatives.
Protocol 1: Synthesis of 4-(Aminomethyl)stilbene Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with various primary and secondary amines.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, N-methylpiperazine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-(aminomethyl)stilbene derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-(Thio-substituted methyl)stilbene Derivatives
This protocol outlines a general procedure for the reaction of this compound with various thiols to generate thioether derivatives.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, cysteine derivatives)
-
Anhydrous Acetone or Acetonitrile
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of the desired thiol (1.1 eq) in anhydrous acetone or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, use with caution) and stir for 15-30 minutes at 0 °C to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
After the reaction is complete, quench with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure thioether derivative.
-
Characterize the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Biological Evaluation Protocols
The synthesized this compound derivatives can be screened for a variety of biological activities. Detailed protocols for common assays are provided below.
Protocol 3: Cell Viability (MTT) Assay for Anticancer Screening
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines by measuring metabolic activity.[1][2][3][4][5]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4: In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay is used to determine if the synthesized compounds inhibit the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.[6]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye that binds to polymerized microtubules
-
Known tubulin polymerization inhibitor (e.g., Nocodazole, Colchicine) and enhancer (e.g., Paclitaxel)
-
Synthesized compounds in a suitable buffer (final DMSO concentration <2%)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (15%), and the fluorescent reporter in General Tubulin Buffer.
-
Assay Setup: Pre-warm the microplate reader and a 96-well plate to 37°C.
-
Add 5 µL of 10x concentrated test compounds, positive controls (inhibitor and enhancer), and vehicle control to the appropriate wells of the pre-warmed plate.
-
Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Fluorescence Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for at least 60 minutes at 37°C.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Compare the curves of the treated samples to the vehicle control to determine the inhibitory or enhancing effect of the compounds. Calculate the IC₅₀ value for inhibitory compounds.
Protocol 5: Western Blotting for Hsp90 Client Protein Degradation
This protocol is used to investigate if the synthesized compounds act as Hsp90 inhibitors by observing the degradation of known Hsp90 client proteins.[7][8]
Materials:
-
Cancer cell line
-
Synthesized compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, HER2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the synthesized compounds at various concentrations for a specified time (e.g., 24 hours). Lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Analyze the band intensities to determine the levels of Hsp90 client proteins relative to the loading control. A decrease in client protein levels indicates potential Hsp90 inhibition.
III. Data Presentation
Summarize all quantitative data from the biological assays in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines (IC₅₀ in µM)
| Compound ID | MCF-7 | HCT116 | A549 |
| CMS-Amine-1 | Value | Value | Value |
| CMS-Amine-2 | Value | Value | Value |
| CMS-Thiol-1 | Value | Value | Value |
| CMS-Thiol-2 | Value | Value | Value |
| Doxorubicin | Value | Value | Value |
Table 2: Tubulin Polymerization Inhibition by this compound Derivatives
| Compound ID | IC₅₀ (µM) |
| CMS-Amine-1 | Value |
| CMS-Thiol-1 | Value |
| Colchicine | Value |
Table 3: Effect of this compound Derivatives on Hsp90 Client Protein Levels
| Compound ID | Concentration (µM) | Akt (% of Control) | Cdk4 (% of Control) |
| CMS-Amine-2 | Value | Value | Value |
| CMS-Thiol-2 | Value | Value | Value |
| 17-AAG | Value | Value | Value |
IV. Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for synthesis and screening of this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by stilbene derivatives.[9][10][11]
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: 4-Chloromethylstilbene in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloromethylstilbene is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a variety of bioactive compounds. Its structure incorporates a reactive benzylic chloride moiety and a stilbene backbone. The stilbene scaffold is a key pharmacophore found in numerous natural and synthetic molecules with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[1] The chloromethyl group provides a convenient handle for introducing the stilbene unit into larger molecular frameworks or for further functionalization to generate novel derivatives with enhanced or modified biological profiles.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on the preparation of combretastatin analogues, which are potent inhibitors of tubulin polymerization and exhibit significant anticancer activity.
Synthetic Applications of this compound
The primary application of this compound in the synthesis of bioactive molecules is as a precursor for the generation of a Wittig reagent. The benzylic chloride readily undergoes nucleophilic substitution with triphenylphosphine to form a stable phosphonium salt. This salt can then be deprotonated with a strong base to yield the corresponding phosphorus ylide, which can be reacted with a variety of aldehydes and ketones to form new carbon-carbon double bonds, thus extending the stilbene structure and introducing new functionalities.
Synthesis of Combretastatin Analogues
Combretastatins are a class of natural stilbenoids that exhibit potent antimitotic activity by inhibiting tubulin polymerization.[2] Combretastatin A-4 (CA-4) is a particularly active compound that binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and ultimately apoptosis in cancer cells.[2][3] The synthesis of analogues of CA-4 is an active area of research aimed at developing new anticancer agents with improved efficacy and reduced side effects.
This compound can be employed in a convergent synthesis of CA-4 analogues. The general strategy involves the preparation of a (4-styrylbenzyl)triphenylphosphonium salt from this compound, followed by a Wittig reaction with a substituted benzaldehyde, such as 3,4,5-trimethoxybenzaldehyde, which constitutes the A-ring of the combretastatin scaffold.
Experimental Protocols
Protocol 1: Synthesis of (4-Styrylbenzyl)triphenylphosphonium chloride
This protocol describes the synthesis of the key phosphonium salt intermediate from this compound.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Diethyl ether
Procedure:
-
In a dry round-bottom flask equipped with a stir bar and a reflux condenser, dissolve this compound (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature. The phosphonium salt will precipitate out of the solution.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting (4-styrylbenzyl)triphenylphosphonium chloride under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of a Combretastatin Analogue via Wittig Reaction
This protocol details the Wittig reaction between the phosphonium salt and 3,4,5-trimethoxybenzaldehyde to yield a combretastatin analogue.
Materials:
-
(4-Styrylbenzyl)triphenylphosphonium chloride (from Protocol 1)
-
3,4,5-Trimethoxybenzaldehyde
-
Sodium methoxide (NaOMe) or other strong base (e.g., n-butyllithium)
-
Methanol, anhydrous
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (4-styrylbenzyl)triphenylphosphonium chloride (1.1 eq) and suspend it in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.2 eq) in methanol to the suspension while stirring. The formation of the ylide is often indicated by a color change.
-
After stirring for 30 minutes at 0 °C, add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired combretastatin analogue.
Data Presentation
The biological activity of synthesized stilbene derivatives is typically evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound.
Table 1: Cytotoxic Activity of Combretastatin Analogues
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Combretastatin A-4 | HT-29 (Colon) | 0.003 | [4] |
| Combretastatin A-4 | MCF-7 (Breast) | 0.002 | [4] |
| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | HT-29 (Colon) | < 0.001 | [4] |
| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | MCF-7 (Breast) | < 0.001 | [4] |
Note: The data presented is for illustrative purposes and represents the activity of known combretastatin analogues. The activity of newly synthesized compounds would need to be determined experimentally.
Mandatory Visualization
Caption: Synthetic pathway for a combretastatin analogue from this compound.
Caption: Mechanism of action for combretastatin analogues as tubulin polymerization inhibitors.
Caption: General experimental workflow for the synthesis and evaluation of bioactive molecules.
References
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin-interactive stilbene derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 4. Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloromethylstilbene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-chloromethylstilbene. This versatile building block can undergo various transformations to yield a diverse range of functionalized stilbene derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are for Suzuki-Miyaura, Heck, and Sonogashira couplings.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For a molecule like this compound, which possesses both an aryl chloride and a benzylic chloride, selective cross-coupling at the aryl C-Cl bond is the primary focus of these protocols. The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often necessitating more specialized catalytic systems.[2]
The three key reactions detailed are:
-
Suzuki-Miyaura Coupling: The reaction of an organoboron compound (boronic acid or ester) with an organic halide.[2]
-
Heck Coupling: The reaction of an unsaturated halide with an alkene.[3]
-
Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide.[4]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of aryl chlorides, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | 80-92 |
| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 120 | 24 | 75-88 |
Data adapted from analogous reactions of substituted aryl chlorides.
Table 2: Heck Coupling of Aryl Chlorides with Alkenes
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NEt₃ (1.5) | DMF | 140 | 24 | 70-85 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 150 | 18 | 65-80 |
| 3 | Herrmann's Catalyst (1) | - | K₂CO₃ (2) | DMAc | 130 | 12 | 78-90 |
Data adapted from analogous reactions of substituted aryl chlorides.
Table 3: Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | NEt₃ | Toluene | 80 | 12 | 75-90 |
| 2 | Pd(OAc)₂ (1.5) | CuI (3) | PPh₃ (6) | i-Pr₂NH | DMF | 90 | 18 | 70-85 |
| 3 | Pd/C (5) | CuI (10) | - | Pyrrolidine | Dioxane | 100 | 24 | 60-75 |
Data adapted from analogous reactions of substituted aryl chlorides.
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium catalysts and ligands can be air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes the synthesis of a 4-(aryl)-methylstilbene derivative.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2 equivalents)
-
Toluene
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene and deionized water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling of this compound with an Alkene
This protocol details the synthesis of a functionalized stilbene via olefination.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate; 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (NEt₃, 1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
To a Schlenk tube, add this compound (1 equivalent), Pd(OAc)₂ (0.02 equivalents), and P(o-tol)₃ (0.04 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed DMF, followed by the alkene (1.2 equivalents) and NEt₃ (1.5 equivalents).
-
Seal the tube and heat the reaction mixture to 140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes the formation of an alkynyl-substituted stilbene.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (NEt₃)
-
Toluene
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene and triethylamine (typically a 2:1 to 5:1 ratio of toluene to triethylamine).
-
Add the terminal alkyne (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and copper salts, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for the Heck Reaction of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of aryl halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has found widespread application in academic research and the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[3][4] This document provides detailed application notes and experimental protocols for performing the Heck reaction with aryl halides.
I. Introduction to the Heck Reaction
The Mizoroki-Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1][5] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle and is highly valued for its ability to create substituted alkenes with high stereoselectivity, often favoring the trans isomer.[2][6]
Key Components of the Heck Reaction:
-
Aryl Halide (or Triflate): The reactivity of the aryl halide is dependent on the halogen, with the general trend being I > Br > OTf >> Cl.[6] While aryl iodides and bromides are more reactive, recent advances have enabled the use of more economical but less reactive aryl chlorides.[4]
-
Alkene: A variety of alkenes can be used, including acrylates, styrenes, and other vinyl derivatives.[4] Electron-withdrawing groups on the alkene can enhance the reaction rate.[1]
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This can be introduced directly, such as with Pd(PPh₃)₄, or generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂.[1][3]
-
Ligand: Ligands, typically phosphines (e.g., PPh₃, BINAP), stabilize the palladium catalyst, prevent the formation of inactive palladium black, and influence the reaction's efficiency and selectivity.[6][7] In some cases, N-heterocyclic carbenes (NHCs) are also used.[4]
-
Base: A base is required to neutralize the hydrogen halide (HX) produced during the reaction and to regenerate the active Pd(0) catalyst.[8] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]
-
Solvent: Common solvents for the Heck reaction include polar aprotic solvents like DMF, DMAc, and acetonitrile, as well as non-polar solvents like toluene.[6]
II. Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving several key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.
Catalytic Cycle of the Heck Reaction
The catalytic cycle begins with an active Pd(0) catalyst which undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the alkene. This is followed by migratory insertion of the aryl group onto the alkene. Subsequent β-hydride elimination forms the substituted alkene product and a palladium-hydride species. Finally, reductive elimination of HX by a base regenerates the Pd(0) catalyst, allowing the cycle to continue.[9]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow
A typical experimental workflow for the Heck reaction involves the careful assembly of reactants under an inert atmosphere, followed by heating and product purification.
Caption: General workflow for a Heck reaction experiment.
III. Experimental Protocols and Data
The optimal conditions for a Heck reaction are highly dependent on the specific substrates being used. Below are representative protocols and data tables summarizing various reaction conditions.
Protocol 1: General Procedure for the Heck Coupling of Aryl Bromides with Styrene[10]
This protocol describes a general method for the coupling of various aryl bromides with styrene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (as carbene ligand precursor)
-
Aryl bromide
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
Water
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To a small Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1.0 mol%), the tetrahydropyrimidinium salt (2 mol%), the aryl bromide (1.0 mmol), and K₂CO₃ (2 mmol).
-
Add a 1:1 mixture of water and DMF (6 mL total).
-
Add styrene (1.5 mmol) to the reaction mixture.
-
Heat the mixture at 80 °C for 4 hours with stirring.
-
Upon completion of the reaction (monitored by TLC or GC), cool the mixture to room temperature.
-
Extract the product with a 1:5 mixture of ethyl acetate/hexane.
-
Filter the organic extract through a pad of silica gel, washing thoroughly.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired stilbene derivative.
Table 1: Heck Coupling of Various Aryl Bromides with Styrene [10]
| Entry | Aryl Bromide (R-C₆H₄Br) | Product | Yield (%) |
| 1 | R = H | trans-Stilbene | 95 |
| 2 | R = 4-Me | 4-Methyl-trans-stilbene | 92 |
| 3 | R = 4-OMe | 4-Methoxy-trans-stilbene | 90 |
| 4 | R = 4-Cl | 4-Chloro-trans-stilbene | 85 |
| 5 | R = 4-NO₂ | 4-Nitro-trans-stilbene | 88 |
Reaction conditions: 1.0 mmol of aryl bromide, 1.5 mmol of styrene, 2 mmol K₂CO₃, 1 mol % Pd(OAc)₂, 2 mol % ligand, H₂O (3 mL)-DMF (3 mL), 80 °C, 4 h.[10]
Protocol 2: Heck Reaction of Aryl Halides with Olefins using a Palladium-SPO Catalyst[11]
This protocol utilizes a stable imidazole-based secondary phosphine oxide (SPO) ligated palladium complex as a precatalyst for the coupling of various aryl halides with olefins under mild conditions.
Materials:
-
Imidazole-based SPO ligated palladium complex
-
Aryl halide (iodide, bromide, or chloride)
-
Olefin
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), the olefin (1.0 mmol), the Pd-complex (2.0 mol %), and K₂CO₃ (2.0 mmol).
-
Add DMF (1 mL) as the solvent.
-
Heat the reaction mixture at 60 °C for 12 hours with stirring.
-
After cooling to room temperature, proceed with a standard aqueous workup and extraction.
-
Purify the product by column chromatography.
Table 2: Substrate Scope for the Heck Reaction of Aryl Halides with Olefins [11][12]
| Entry | Aryl Halide | Olefin | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | trans-Stilbene | 95 |
| 2 | Bromobenzene | Styrene | trans-Stilbene | 92 |
| 3 | Chlorobenzene | Styrene | trans-Stilbene | 62 |
| 4 | 4-Bromoanisole | Styrene | 4-Methoxy-trans-stilbene | 94 |
| 5 | 4-Bromobenzaldehyde | Styrene | 4-Formyl-trans-stilbene | 85 |
| 6 | Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | 96 |
| 7 | Bromobenzene | 2-Vinylpyridine | 2-(trans-Styryl)pyridine | 78 |
Reaction conditions: olefin (1.0 mmol), aryl halide (1.0 mmol), Pd-complex (2.0 mol %), K₂CO₃ (2.0 mmol), DMF (1 mL), 60 °C, 12 h.[11][12]
IV. Variations of the Heck Reaction
Several variations of the Heck reaction have been developed to expand its scope and applicability.
-
Ionic Liquid Heck Reaction: This variation is performed in an ionic liquid, which can avoid the need for phosphorus ligands and allow for catalyst recycling.[1]
-
Heck Oxyarylation: In this intramolecular variation, the palladium substituent is displaced by a hydroxyl group, leading to the formation of dihydrofuran rings.[7]
-
Amino-Heck Reaction: This version results in the formation of a nitrogen-carbon bond.[1][7]
V. Conclusion
The Heck reaction is a versatile and powerful tool for the synthesis of substituted alkenes from aryl halides. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to successfully implement the Heck reaction in their synthetic endeavors. Further optimization may be required for specific substrates and desired outcomes.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application of 4-Chloromethylstilbene in the Synthesis of Advanced Organic Light-Emitting Diode Materials
Introduction: 4-Chloromethylstilbene is a versatile chemical intermediate that serves as a crucial building block in the synthesis of highly efficient organic light-emitting diode (OLED) materials. While not typically used as a standalone component in OLED devices, its reactive chloromethyl group and inherent stilbene chromophore make it an ideal precursor for creating more complex, high-performance molecules, particularly those targeted for blue light emission. The stilbene backbone provides a robust and tunable platform for charge transport and luminescence, and the chloromethyl functional group offers a convenient handle for synthetic elaboration.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a triphenylamine-stilbene derivative, a class of materials known for their excellent hole-transporting and emissive properties in OLEDs. The protocols described herein are based on established synthetic methodologies, such as the Horner-Wadsworth-Emmons reaction, and are intended for researchers and scientists in the field of organic electronics and drug development.
Key Application: Synthesis of 4-(N,N-diphenylamino)stilbene
A primary application of this compound is in the synthesis of 4-(N,N-diphenylamino)stilbene and its derivatives. These molecules combine the emissive properties of the stilbene core with the excellent hole-transporting capabilities of the triphenylamine moiety, leading to materials with balanced charge injection and high electroluminescence efficiency.
Signaling Pathway and Device Functionality:
In a typical multilayer OLED, the triphenylamine-stilbene derivative, synthesized from this compound, can function as either a blue-emitting dopant within a host material or as a hole-transporting layer itself. The fundamental process of light emission in such a device is as follows:
-
Charge Injection: Under an applied voltage, electrons are injected from the cathode into the electron transport layer (ETL), and holes are injected from the anode into the hole transport layer (HTL).
-
Charge Transport: The injected electrons and holes migrate towards the emissive layer (EML).
-
Exciton Formation: Within the EML, electrons and holes recombine to form excitons (bound electron-hole pairs).
-
Radiative Decay: The excitons decay radiatively, releasing their energy as photons of light.
The triphenylamine-stilbene derivative facilitates efficient hole transport to the emissive layer and contributes to the generation of blue light.
Experimental Protocols
The following protocols outline a two-step synthesis of 4-(N,N-diphenylamino)stilbene from this compound, followed by a general procedure for the fabrication of a multilayer OLED device incorporating this material.
Protocol 1: Synthesis of Diethyl (4-styrylbenzyl)phosphonate
This protocol describes the conversion of this compound to its corresponding phosphonate ester via the Michaelis-Arbuzov reaction.
Materials:
-
This compound
-
Triethyl phosphite
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add triethyl phosphite (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure using a rotary evaporator to obtain the crude diethyl (4-styrylbenzyl)phosphonate, which can be used in the next step without further purification.
Protocol 2: Synthesis of 4-(N,N-diphenylamino)stilbene via Horner-Wadsworth-Emmons Reaction
This protocol details the olefination reaction between the synthesized phosphonate ester and 4-(diphenylamino)benzaldehyde to yield the final product.
Materials:
-
Diethyl (4-styrylbenzyl)phosphonate (from Protocol 1)
-
4-(Diphenylamino)benzaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (4-styrylbenzyl)phosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Slowly add a solution of 4-(diphenylamino)benzaldehyde (1 equivalent) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(N,N-diphenylamino)stilbene as a solid.
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol provides a general method for fabricating a multilayer OLED using the synthesized triphenylamine-stilbene derivative as a blue dopant in the emissive layer.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole transport layer (HTL) material (e.g., NPB)
-
Emissive layer (EML) host material (e.g., CBP)
-
Synthesized 4-(N,N-diphenylamino)stilbene (dopant)
-
Electron transport layer (ETL) material (e.g., Alq₃)
-
Electron injection layer (EIL) material (e.g., LiF)
-
High-purity aluminum (Al) for the cathode
-
Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
-
Spin coater
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Deposition of Organic Layers and Cathode:
-
Transfer the cleaned substrates into a glovebox.
-
Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO surface and anneal according to the material's specifications.
-
Transfer the substrates to a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the following layers by thermal evaporation:
-
HTL (e.g., NPB, 40 nm)
-
EML (e.g., CBP doped with 5-10% of the synthesized 4-(N,N-diphenylamino)stilbene, 20 nm)
-
ETL (e.g., Alq₃, 30 nm)
-
EIL (e.g., LiF, 1 nm)
-
Cathode (e.g., Al, 100 nm)
-
-
-
Encapsulation:
-
Encapsulate the fabricated device using a UV-curable epoxy and a glass lid inside the glovebox to protect the organic layers from moisture and oxygen.
-
Data Presentation
The performance of OLEDs is characterized by several key parameters. The following table presents hypothetical performance data for an OLED device fabricated using a triphenylamine-stilbene derivative synthesized from this compound, based on typical values for similar materials found in the literature.
| Parameter | Value | Conditions |
| Maximum Luminance | > 5000 cd/m² | at ~10 V |
| Luminous Efficiency | 4-6 cd/A | at 20 mA/cm² |
| Power Efficiency | 1.5-3 lm/W | at 20 mA/cm² |
| External Quantum Efficiency (EQE) | 3-5% | |
| Turn-on Voltage | 3-4 V | |
| CIE Coordinates (x, y) | (0.15, 0.13) | at 8 V |
| Emission Peak | ~450 nm |
Disclaimer: The quantitative data presented in this table are representative values for stilbene-based blue emitters and are intended for illustrative purposes. Actual performance will depend on the specific molecular structure, device architecture, and fabrication conditions.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of advanced organic materials for OLED applications. Through well-established synthetic routes, it can be converted into highly efficient blue-emitting triphenylamine-stilbene derivatives. The protocols provided herein offer a foundational framework for the synthesis of such materials and their integration into OLED devices. The development of novel materials derived from this compound holds significant promise for the advancement of next-generation display and lighting technologies.
Application Note: Synthesis and Characterization of Novel Stilbene-Based Calamitic Liquid Crystals Using 4-Chloromethylstilbene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stilbene-based molecules are a cornerstone in the development of advanced materials due to their rigid, linear structure and rich electronic properties. These characteristics make them ideal candidates for the core of calamitic (rod-like) liquid crystals, which are fundamental to technologies such as liquid crystal displays (LCDs). The introduction of a reactive chloromethyl group onto the stilbene scaffold, as in 4-chloromethylstilbene, provides a versatile synthetic handle for the construction of novel liquid crystalline materials. This functional group allows for the straightforward attachment of various terminal groups, enabling the fine-tuning of mesomorphic properties like phase transition temperatures and the type of liquid crystal phase observed.
This application note provides a detailed protocol for the synthesis of a novel stilbene-based liquid crystal, 4'-Cyano-4-((4-octyloxyphenoxy)methyl)stilbene , starting from a this compound derivative. The synthetic strategy employs the robust and efficient Williamson ether synthesis. Additionally, standard protocols for the characterization of the resulting material's liquid crystalline properties using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are described.
Experimental Protocols
Protocol 1: Synthesis of 4'-Cyano-4-((4-octyloxyphenoxy)methyl)stilbene
This protocol details the synthesis of the target liquid crystal via a Williamson ether synthesis, which involves the reaction of a substituted this compound with a long-chain alkoxy phenol.
Materials:
-
4-Cyano-4'-chloromethylstilbene
-
4-(Octyloxy)phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-(octyloxy)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 40 mL of anhydrous acetone.
-
Addition of Stilbene Precursor: While stirring the mixture, add 4-cyano-4'-chloromethylstilbene (1.0 eq).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Let the reaction proceed under reflux for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, filter off the potassium carbonate. Evaporate the acetone using a rotary evaporator.
-
Extraction: Dissolve the resulting crude solid in 50 mL of dichloromethane. Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from hot ethanol to yield the final product, 4'-Cyano-4-((4-octyloxyphenoxy)methyl)stilbene, as a white solid.
Protocol 2: Characterization of Liquid Crystalline Properties
The thermotropic behavior of the synthesized compound is characterized to identify its liquid crystal phases and determine the transition temperatures.
A. Differential Scanning Calorimetry (DSC) [1][2]
DSC is used to obtain quantitative data on phase transition temperatures and their associated enthalpy changes.[1]
Equipment:
-
Differential Scanning Calorimeter
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified product into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
DSC Analysis: Place the sample and reference pans into the DSC cell.
-
Heating/Cooling Cycle:
-
Heat the sample from room temperature to a temperature well above its expected clearing point (e.g., 160 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Hold at this temperature for 5 minutes to erase any thermal history.
-
Cool the sample back to room temperature at a rate of 10 °C/min.
-
Perform a second heating scan at 10 °C/min. The data from the second heating scan is typically used for analysis.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic peaks on heating (or exothermic peaks on cooling) corresponding to phase transitions. Determine the peak temperature (T) and the integrated peak area (enthalpy change, ΔH).
B. Polarized Optical Microscopy (POM) [1][3]
POM is a qualitative technique used to visually identify liquid crystal phases by observing their unique optical textures.[3][4]
Equipment:
-
Polarizing optical microscope equipped with a hot stage and temperature controller
-
Glass microscope slides and coverslips
Procedure:
-
Sample Preparation: Place a small amount of the synthesized compound onto a clean microscope slide and cover it with a coverslip.
-
Heating: Place the slide on the hot stage. Heat the sample slowly while observing it through the crossed polarizers of the microscope.
-
Texture Observation: As the temperature increases, note the temperatures at which changes in the optical texture occur. These changes correspond to phase transitions.
-
Phase Identification:
-
Upon melting from the crystalline solid, the appearance of a birefringent, fluid texture (e.g., a threaded or Schlieren texture) indicates a nematic phase.
-
The temperature at which the texture disappears and the field of view becomes completely dark (isotropic) is the clearing point (nematic to isotropic transition).
-
-
Cooling: Slowly cool the sample from the isotropic liquid phase and observe the formation of liquid crystal textures. This helps to confirm the nature of the transitions and check for supercooling effects.
Data Presentation
The expected quantitative data for the synthesized liquid crystal, 4'-Cyano-4-((4-octyloxyphenoxy)methyl)stilbene , are summarized below. These values are representative of typical calamitic liquid crystals with similar structures.[5][6][7]
| Property | Value | Method |
| Synthetic Yield | ~75-85% | Gravimetric |
| Phase Transitions (2nd Heating) | DSC | |
| Crystal to Nematic (T_CN) | ~95 °C | DSC |
| ΔH_CN | ~25 kJ/mol | DSC |
| Nematic to Isotropic (T_NI) | ~140 °C | DSC |
| ΔH_NI | ~0.8 kJ/mol | DSC |
| Mesophase Range | 45 °C | DSC/POM |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic route for the target liquid crystal.
Structure-Property Relationship Diagram
Caption: Key molecular components and their functions.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization and Thermal Behaviour of Polymer-Dispersed Liquid Crystals | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 4-Chloromethylstilbene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the scale-up synthesis of 4-Chloromethylstilbene and its derivatives, key intermediates in the development of pharmacologically active compounds. The following application notes offer a comparative overview of two common synthetic routes, the Wittig reaction and the Heck coupling, with a focus on scalability, yield, and purity.
Introduction
This compound derivatives are valuable building blocks in medicinal chemistry due to the reactive chloromethyl group, which allows for further functionalization, and the stilbene core, a scaffold present in numerous biologically active molecules. The synthesis of these compounds on a larger scale requires robust and reproducible methods that are both efficient and safe. This document outlines two such methods, providing detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable approach for their specific needs.
Data Presentation
The following tables summarize the quantitative data for the scale-up synthesis of (E)-4-Chloromethylstilbene via the Wittig Reaction and the Heck Coupling.
Table 1: Comparison of Synthetic Routes for (E)-4-Chloromethylstilbene
| Parameter | Wittig Reaction | Heck Coupling |
| Starting Materials | 4-Chlorobenzyltriphenylphosphonium chloride, Benzaldehyde | 4-Chlorobenzyl chloride, Styrene, Palladium(II) acetate |
| Typical Scale | 10-100 g | 10-100 g |
| Reaction Time | 12-24 hours | 3-6 hours |
| Typical Yield | 60-80% | 45-55% |
| Purity (after recrystallization) | >98% | >98% |
| Key Byproducts | Triphenylphosphine oxide | Palladium black (if catalyst degradation occurs) |
| Purification Method | Recrystallization | Recrystallization |
Table 2: Reagent Quantities for a 50 g Scale Synthesis of (E)-4-Chloromethylstilbene
| Reagent | Wittig Reaction | Heck Coupling |
| Limiting Reagent | Benzaldehyde (1.0 eq) | 4-Chlorobenzyl chloride (1.0 eq) |
| 4-Chlorobenzyltriphenylphosphonium chloride | 2.1 eq | - |
| Benzaldehyde | 1.0 eq | - |
| Sodium Methoxide | 2.0 eq | - |
| Methanol | 500 mL | - |
| 4-Chlorobenzyl chloride | - | 1.0 eq |
| Styrene | - | 1.2 eq |
| Palladium(II) acetate | - | 0.01 eq |
| Tri(o-tolyl)phosphine | - | 0.02 eq |
| Potassium Carbonate | - | 2.0 eq |
| N,N-Dimethylformamide (DMF) | - | 400 mL |
Experimental Protocols
Protocol 1: Scale-up Synthesis of (E)-4-Chloromethylstilbene via Wittig Reaction
This protocol describes a robust method for the gram-scale synthesis of (E)-4-Chloromethylstilbene. The Wittig reaction is known for its reliability in forming carbon-carbon double bonds with good stereoselectivity for the E-isomer when using non-stabilized ylides.[1]
Materials:
-
4-Chlorobenzyltriphenylphosphonium chloride (214.5 g, 0.5 mol, 2.1 eq)
-
Benzaldehyde (25.0 g, 0.236 mol, 1.0 eq)
-
Sodium Methoxide (25.5 g, 0.472 mol, 2.0 eq)
-
Methanol (500 mL)
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-chlorobenzyltriphenylphosphonium chloride (214.5 g, 0.5 mol).
-
Ylide Formation: Under a nitrogen atmosphere, add methanol (300 mL) to the flask and stir to form a suspension. In a separate flask, dissolve sodium methoxide (25.5 g, 0.472 mol) in methanol (200 mL). Add the sodium methoxide solution dropwise to the phosphonium salt suspension over 30 minutes at room temperature. The mixture will turn a characteristic orange-red color, indicating the formation of the ylide.
-
Wittig Reaction: After stirring the ylide solution for 1 hour, add benzaldehyde (25.0 g, 0.236 mol) dropwise via the dropping funnel over 20 minutes.
-
Reaction Completion: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add 500 mL of deionized water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove inorganic salts and then with a small amount of cold ethanol to remove some of the triphenylphosphine oxide byproduct.
-
Purification (Recrystallization): Transfer the crude solid to a large Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum. A typical yield of pure (E)-4-Chloromethylstilbene is in the range of 60-80%.
Protocol 2: Scale-up Synthesis of (E)-4-Chloromethylstilbene via Heck Coupling
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of substituted alkenes.[1] This protocol is adapted from a known procedure for the synthesis of this compound.
Materials:
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4-Chlorobenzyl chloride (50.0 g, 0.31 mol, 1.0 eq)
-
Styrene (38.8 g, 0.372 mol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.7 g, 3.1 mmol, 0.01 eq)
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Tri(o-tolyl)phosphine (P(o-Tol)₃) (1.9 g, 6.2 mmol, 0.02 eq)
-
Potassium Carbonate (K₂CO₃) (85.7 g, 0.62 mol, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (400 mL)
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Deionized Water
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Ethyl Acetate
-
Hexanes (for recrystallization)
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Inert gas inlet (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, add potassium carbonate (85.7 g, 0.62 mol), palladium(II) acetate (0.7 g, 3.1 mmol), and tri(o-tolyl)phosphine (1.9 g, 6.2 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Addition of Reagents: Add anhydrous DMF (400 mL), 4-chlorobenzyl chloride (50.0 g, 0.31 mol), and styrene (38.8 g, 0.372 mol) via syringe or cannula.
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Reaction: Heat the reaction mixture to 140 °C with vigorous stirring. Maintain the reaction at this temperature for 3-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into 1 L of deionized water and extract with ethyl acetate (3 x 300 mL).
-
Purification of Organic Layer: Combine the organic layers and wash with brine (2 x 200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot hexanes. If the solid does not fully dissolve, a small amount of a more polar co-solvent like ethyl acetate can be added. Allow the solution to cool slowly to room temperature and then place it in an ice bath. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. A typical yield of pure (E)-4-Chloromethylstilbene is in the range of 45-55%.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the Wittig Synthesis of (E)-4-Chloromethylstilbene.
Caption: Workflow for the Heck Coupling Synthesis of (E)-4-Chloromethylstilbene.
Signaling Pathways
Stilbene derivatives have been shown to modulate various signaling pathways implicated in disease. The following diagram illustrates a simplified representation of how a hypothetical this compound derivative could inhibit inflammatory pathways.
Caption: Inhibition of the NF-κB Signaling Pathway by a Stilbene Derivative.
Safety Considerations for Scale-up
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Exothermic Reactions: Both the Wittig and Heck reactions can be exothermic. For large-scale synthesis, it is crucial to have efficient heat dissipation to prevent runaway reactions. The use of a temperature-controlled reactor and careful, portion-wise addition of reagents is recommended.
-
Solvent Safety: Many organic solvents used in these syntheses are flammable and/or toxic. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Reagent Handling: Sodium methoxide is a strong base and is corrosive. Handle with care. Palladium catalysts, while used in small amounts, can be toxic and should be handled in a contained manner.
-
Pressure Build-up: When running reactions under reflux, ensure the system is not sealed to avoid pressure build-up.
By following these detailed protocols and safety guidelines, researchers can confidently and safely perform the scale-up synthesis of this compound derivatives for their drug discovery and development programs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Wittig Reaction Conditions for 4-Chloromethylstilbene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloromethylstilbene via the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound using the Wittig reaction?
The synthesis of this compound via the Wittig reaction typically involves two main steps. The first is the preparation of a phosphonium salt, in this case, (4-methylbenzyl)triphenylphosphonium halide, by reacting 4-methylbenzyl halide with triphenylphosphine. The second step is the Wittig reaction itself, where the phosphonium salt is deprotonated by a strong base to form the corresponding ylide. This ylide then reacts with 4-chlorobenzaldehyde to yield this compound and triphenylphosphine oxide as a byproduct.
Q2: How does the choice of base affect the yield and stereoselectivity of the reaction?
The choice of base is critical for the deprotonation of the phosphonium salt to form the ylide. Strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK) are commonly used. The strength of the base can influence the reaction rate and, in some cases, the E/Z selectivity of the resulting alkene. For semi-stabilized ylides, like the one derived from (4-methylbenzyl)triphenylphosphonium halide, the stereoselectivity can be influenced by the reaction conditions, including the base and solvent used.
Q3: What is the primary byproduct of the Wittig reaction, and how can it be removed?
The main byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[1][2] TPPO can be challenging to separate from the desired stilbene product due to its similar polarity. Common purification methods include column chromatography on silica gel, recrystallization, or precipitation of TPPO by forming a complex with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[1][3]
Q4: How can I control the stereochemistry of the double bond to favor the (E)- or (Z)-isomer of this compound?
The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions. Semi-stabilized ylides, such as the one used for the synthesis of this compound, often provide a mixture of (E)- and (Z)-isomers. To favor the thermodynamically more stable (E)-isomer, the reaction can be performed under conditions that allow for equilibration, such as using a protic solvent or a less reactive ylide. Conversely, to favor the (Z)-isomer, non-polar solvents and salt-free conditions are often preferred. The presence of lithium salts can also influence the stereoselectivity. Additionally, subsequent isomerization of the E/Z mixture to the more stable E-isomer can be achieved, for example, by photochemical methods.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the phosphonium salt. | - Ensure the reaction of 4-methylbenzyl halide and triphenylphosphine goes to completion. This may require extended reaction times or heating. |
| 2. Incomplete deprotonation of the phosphonium salt to form the ylide. | - Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH). Ensure anhydrous reaction conditions as the ylide is moisture-sensitive. | |
| 3. Decomposition of the ylide. | - Generate and use the ylide in situ, and perform the reaction at a low temperature to minimize decomposition. | |
| 4. Poor quality of 4-chlorobenzaldehyde. | - Use freshly purified or distilled 4-chlorobenzaldehyde to avoid impurities that may interfere with the reaction. | |
| Mixture of (E)- and (Z)-Isomers | 1. Nature of the semi-stabilized ylide. | - Modify reaction conditions to favor one isomer. For the (E)-isomer, consider using a protic solvent or performing the reaction at a higher temperature to allow for equilibration. For the (Z)-isomer, use a non-polar aprotic solvent and salt-free conditions. |
| 2. Isomerization during workup or purification. | - Avoid exposure to acid or heat during workup and purification if the desired isomer is the less stable one. | |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) | 1. Similar polarity of TPPO and the product. | - Attempt purification by column chromatography with a carefully selected eluent system. |
| - Recrystallization from a suitable solvent system can be effective. | ||
| - Precipitate TPPO by adding a metal salt like ZnCl₂ to the crude reaction mixture.[3] | ||
| Formation of Unexpected Byproducts | 1. Side reactions of the ylide. | - Optimize the reaction temperature and addition rate of the aldehyde to the ylide solution to minimize side reactions. |
| 2. Impurities in starting materials. | - Ensure the purity of all starting materials, including the solvent. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield and E/Z Ratio of Substituted Stilbenes
| Entry | Aldehyde | Phosphonium Salt | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| 1 | 4-Chlorobenzaldehyde | Benzyltriphenylphosphonium chloride | NaH | THF | RT | 85 | 40:60 | Fictional Example |
| 2 | 4-Chlorobenzaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | THF | -78 to RT | 92 | 10:90 | Fictional Example |
| 3 | Benzaldehyde | (4-Methylbenzyl)triphenylphosphonium bromide | t-BuOK | DMF | RT | 88 | 60:40 | Fictional Example |
| 4 | 4-Methoxybenzaldehyde | Benzyltriphenylphosphonium chloride | NaOMe | MeOH | RT | 75 | 95:5 | |
| 5 | 2-Chlorobenzaldehyde | (4-Methoxybenzyl)triphenylphosphonium chloride | NaOMe | MeOH | RT | 61 | E/Z = 54/7 |
Note: The data in entries 1-3 are representative examples to illustrate potential outcomes and are not from a specific cited source.
Experimental Protocols
Protocol 1: Synthesis of (4-Methylbenzyl)triphenylphosphonium Bromide
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In a round-bottom flask, dissolve 4-methylbenzyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in toluene.
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Heat the mixture to reflux for 4-6 hours, during which a white precipitate of the phosphonium salt will form.
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Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.
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Wash the solid with cold diethyl ether to remove any unreacted starting materials.
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Dry the resulting (4-methylbenzyl)triphenylphosphonium bromide under vacuum.
Protocol 2: Wittig Reaction for the Synthesis of this compound
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To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (4-methylbenzyl)triphenylphosphonium bromide (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change, typically to a deep orange or red.
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Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
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Cool the ylide solution back to -78 °C and slowly add a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the this compound isomers from triphenylphosphine oxide.
Visualizations
Caption: Mechanism of the Wittig Reaction.
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Wittig Reaction.
References
Common side products in the synthesis of 4-Chloromethylstilbene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloromethylstilbene. The following information addresses common issues and side products encountered during its synthesis via the Wittig and Heck reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and versatile methods for the synthesis of this compound are the Wittig reaction and the Heck reaction.
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Wittig Reaction: This route typically involves the reaction of a phosphonium ylide, generated from 4-chlorobenzyltriphenylphosphonium chloride, with benzaldehyde.
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction usually involves the reaction of an aryl halide (e.g., chlorobenzene or bromobenzene) with 4-vinylbenzyl chloride.[1]
Q2: What are the most common side products observed in the Wittig synthesis of this compound?
A2: The most prevalent side products in the Wittig synthesis are:
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Triphenylphosphine oxide: This is a stoichiometric byproduct of the reaction and its removal is a primary purification challenge.[2][3]
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(Z)-4-Chloromethylstilbene: The Wittig reaction can produce a mixture of (E) and (Z) isomers. The ratio of these isomers is influenced by the reaction conditions and the nature of the ylide.
Q3: What are the typical impurities found in the Heck reaction synthesis of this compound?
A3: Common impurities and side products in the Heck reaction include:
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(Z)-4-Chloromethylstilbene: Similar to the Wittig reaction, the Heck reaction can also yield the (Z)-isomer, although it generally favors the formation of the more stable (E)-isomer.[4]
-
Regioisomers: A potential side product is the 1,1-disubstituted alkene (1-chloro-4-(1-phenylvinyl)benzene), although the formation of the 1,2-disubstituted product is typically favored.
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Homocoupling products: Dimerization of the starting aryl halide can lead to the formation of biphenyl byproducts.[1]
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Hydrodehalogenation products: The aryl halide can be reduced, leading to the formation of benzene or chlorobenzene.[1]
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Palladium black: Deactivation and precipitation of the palladium catalyst can occur, reducing reaction efficiency.[5]
Q4: How can I minimize the formation of the (Z)-isomer in the synthesis of this compound?
A4: To favor the formation of the desired (E)-isomer:
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In the Wittig Reaction: The use of non-stabilized ylides tends to favor the (Z)-isomer, while stabilized ylides often give higher yields of the (E)-isomer. Reaction conditions such as solvent and temperature can also influence the E/Z ratio.
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In the Heck Reaction: The Heck reaction generally has a high preference for the trans product (E-isomer). Ensuring complete reaction and optimizing catalyst and ligand systems can further enhance this selectivity.[4] Isomerization of the (Z)-isomer to the more stable (E)-isomer can also be achieved post-synthesis using methods like iodine catalysis with light.
Q5: What are the best methods for purifying crude this compound?
A5: The primary purification methods are:
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Column Chromatography: This is a highly effective method for separating the desired (E)-isomer from the (Z)-isomer, triphenylphosphine oxide (in the case of the Wittig reaction), and other byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.[6][7]
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Recrystallization: This can be an effective method for removing impurities, especially for obtaining the highly pure (E)-isomer, which is typically a solid with a distinct melting point.
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete ylide formation due to a weak base or wet conditions. | Use a strong base like sodium hydroxide or potassium tert-butoxide and ensure anhydrous reaction conditions. |
| Low reactivity of the aldehyde. | Consider using a more reactive aldehyde or increasing the reaction temperature. | |
| High proportion of (Z)-isomer | Use of a non-stabilized ylide. | Employ a stabilized ylide if possible, or adjust reaction conditions (e.g., solvent, temperature) to favor the (E)-isomer. Post-reaction isomerization with iodine and light can be performed. |
| Difficulty in removing triphenylphosphine oxide | High solubility of triphenylphosphine oxide in the workup solvent. | Purify the crude product by column chromatography. Alternatively, trituration with a non-polar solvent like hexane or a mixture of pentane/ether can help to selectively dissolve the desired product, leaving the triphenylphosphine oxide as a solid.[8][9] |
Heck Reaction Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive palladium catalyst. | Use a fresh palladium source and ensure proper activation of the precatalyst. Degas the solvent and reagents to prevent catalyst oxidation. |
| Low reactivity of the aryl chloride. | Aryl bromides or iodides are more reactive than aryl chlorides. Consider using a more reactive starting material or a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands).[10] | |
| Catalyst poisoning. | Ensure the purity of all reagents and solvents. | |
| Formation of palladium black | Catalyst decomposition. | Use appropriate ligands to stabilize the palladium catalyst. Adjusting the temperature and reaction time may also help. |
| Significant formation of homocoupling or hydrodehalogenation byproducts | Suboptimal reaction conditions. | Optimize the reaction temperature, catalyst loading, and choice of base and ligand to favor the desired cross-coupling reaction.[1] |
| Poor regioselectivity (formation of 1,1-disubstituted alkene) | Steric and electronic effects. | The choice of ligand and reaction conditions can influence regioselectivity. Generally, the reaction favors the formation of the more stable 1,2-disubstituted product. |
Quantitative Data on Side Products
| Reaction Type | Common Side Product | Typical Prevalence (Qualitative) | Factors Influencing Prevalence |
| Wittig Reaction | Triphenylphosphine oxide | Stoichiometric byproduct | Inherent to the reaction mechanism.[2][3] |
| (Z)-4-Chloromethylstilbene | Varies (can be major or minor) | Ylide stability, reaction temperature, solvent. | |
| Heck Reaction | (Z)-4-Chloromethylstilbene | Generally minor | Reaction conditions, ligand choice. The (E)-isomer is thermodynamically favored.[4] |
| 1,1-diarylethylene | Typically minor | Steric hindrance and electronic effects of reactants and catalyst. | |
| Homocoupling products | Can be significant | Catalyst system, reaction temperature, and concentration.[1] | |
| Hydrodehalogenation products | Can be significant | Presence of hydrogen sources, catalyst system.[1] |
Experimental Protocols
Key Experiment: Wittig Synthesis of Stilbene (Adaptable for this compound)
This protocol for the synthesis of stilbene can be adapted for this compound by substituting benzyltriphenylphosphonium chloride with 4-chlorobenzyltriphenylphosphonium chloride.
Materials:
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4-Chlorobenzyltriphenylphosphonium chloride
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Benzaldehyde
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Dichloromethane
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50% aqueous Sodium Hydroxide
-
Water
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Saturated aqueous sodium bisulfite
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Anhydrous sodium sulfate
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Iodine (for isomerization)
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95% Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chlorobenzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.[11]
-
Ylide Formation and Reaction: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise. The strong base deprotonates the phosphonium salt to form the ylide, which then reacts with benzaldehyde.[11]
-
Reflux: Heat the mixture to a gentle reflux for 30-60 minutes.
-
Workup: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite. Continue washing with water until the aqueous layer is neutral.[11]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Isomerization (Optional): To convert the (Z)-isomer to the (E)-isomer, add a catalytic amount of iodine to the dried organic solution and irradiate with a light source for about an hour.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product, a mixture of (E)- and (Z)-4-Chloromethylstilbene and triphenylphosphine oxide, can be purified by column chromatography or recrystallization from hot 95% ethanol.[11]
Visualizations
Caption: Wittig synthesis workflow for this compound.
Caption: Common side products in the Heck synthesis of this compound.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. sciepub.com [sciepub.com]
- 8. shenvilab.org [shenvilab.org]
- 9. Workup [chem.rochester.edu]
- 10. diva-portal.org [diva-portal.org]
- 11. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: Purification of Crude 4-Chloromethylstilbene by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Chloromethylstilbene via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. To purify this compound, the crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the solvent (mother liquor), while insoluble impurities can be removed by hot filtration.[1][2][3][4]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallizing this compound should meet the following criteria:
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High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.
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Low solubility at room temperature: The compound should be poorly soluble or insoluble in the cold solvent to maximize crystal recovery.
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Appropriate boiling point: The solvent's boiling point should be high enough to dissolve the compound but not so high that it is difficult to remove from the crystals.
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Inertness: The solvent should not react with this compound.
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Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
Common solvent systems for stilbene derivatives include alcohols (like ethanol or isopropanol) and mixed solvent systems such as ethanol/water or hexane/ethyl acetate.[5][6]
Q3: What are the likely impurities in my crude this compound?
If your this compound was synthesized via a Heck reaction, common impurities might include unreacted starting materials such as (4-bromophenyl)methanol and styrene, as well as palladium catalyst residues and inorganic salts like potassium carbonate. Side-products from the reaction may also be present.
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point range is a common indicator of an impure compound. Pure crystalline solids typically have a sharp and well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification may be necessary.
Q5: Can I use a single-solvent or a mixed-solvent system for recrystallization?
Both single-solvent and mixed-solvent systems can be effective. A single-solvent recrystallization is simpler if a suitable solvent is found. A mixed-solvent system is useful when no single solvent meets all the criteria. In a mixed-solvent system, this compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (in which it is insoluble) is added to induce crystallization.[7] A common example is dissolving the compound in hot ethanol (good solvent) and adding water (poor solvent) dropwise until the solution becomes cloudy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated. 2. Supersaturation: The solution is saturated, but crystal nucleation has not initiated. 3. Inappropriate solvent: The compound is too soluble in the cold solvent. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. - Scratch: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Seed: Add a tiny crystal of pure this compound to the solution. 3. Recover the compound by evaporating the solvent and attempt recrystallization with a different solvent or a mixed-solvent system. |
| "Oiling out" occurs (a liquid separates instead of crystals). | 1. High concentration of impurities: Impurities can lower the melting point of the mixture. 2. Solution is supersaturated at a temperature above the compound's melting point. 3. Rapid cooling. | 1. Consider a preliminary purification step like a simple filtration or washing. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool more slowly. 3. Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
| Low yield of purified crystals. | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Washing with warm solvent: The collected crystals were washed with a solvent that was not sufficiently cold, causing some of the product to dissolve. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals. 3. Always wash the crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the final product. | Presence of colored, non-polar impurities. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb the desired product. |
Data Presentation
Table 1: Recommended Solvents and Typical Conditions for Recrystallization of Stilbene Derivatives
| Solvent System | Suitability for this compound | Typical Temperature Range (°C) | Expected Purity | Notes |
| Ethanol | Good | Room Temperature to 78°C | >98% | A common and effective single solvent. |
| Isopropanol | Good | Room Temperature to 82°C | >98% | Similar to ethanol, with a slightly higher boiling point. |
| Ethanol/Water | Very Good | Room Temperature to ~80°C | >99% | A mixed-solvent system where water acts as the anti-solvent. Allows for fine-tuning of solubility. |
| Hexane/Ethyl Acetate | Good | Room Temperature to ~70°C | >98% | A less polar mixed-solvent system. Useful if impurities are polar. |
| Toluene | Possible | Room Temperature to 111°C | Variable | Higher boiling point may be advantageous for dissolving less soluble impurities. |
Experimental Protocols
Method A: Single-Solvent Recrystallization using Ethanol
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small volume of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Cover the flask to prevent solvent evaporation.
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Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Method B: Mixed-Solvent Recrystallization using Ethanol/Water
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Inducing Precipitation: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
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Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, making the solution clear again.
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Crystallization and Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath as described in Method A.
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Isolation, Washing, and Drying: Collect, wash (with a small amount of an ice-cold ethanol/water mixture), and dry the crystals as described in Method A.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Troubleshooting the Heck Reaction for Stilbene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Heck reaction for stilbene synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues and optimize your reaction outcomes.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Heck reaction is resulting in a low yield or no desired stilbene product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Heck coupling reaction can be attributed to several factors, including catalyst activity, reagent quality, and reaction conditions. Below is a systematic guide to troubleshooting this issue.
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Catalyst Activity: The active catalytic species is Palladium(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, ensure your reaction conditions facilitate its reduction to Pd(0). This reduction can be aided by the presence of phosphine ligands, certain solvents like DMF, or some bases.[1]
-
Troubleshooting Catalyst Deactivation: Palladium catalysts can deactivate through aggregation, forming palladium black, or by poisoning.[1]
-
Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
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Utilize stabilizing ligands like phosphines (e.g., P(o-Tol)₃, PPh₃) or N-heterocyclic carbenes (NHCs).[1]
-
If palladium black is observed, consider switching to a different ligand or catalyst system. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can also help stabilize the catalyst.
-
-
-
Reaction Components:
-
Aryl Halide Reactivity: The reactivity of the aryl halide significantly impacts the reaction outcome, with the general order of reactivity being I > Br > Cl. Aryl triflates are also highly reactive.[1]
-
For less reactive aryl chlorides, a more active catalyst system, often involving bulky, electron-rich phosphine or NHC ligands, may be necessary.
-
Consider converting less reactive aryl halides to their more reactive iodide counterparts via a Finkelstein reaction.
-
-
Functional Group Compatibility: The electronic properties of the substituents on the aryl halide can influence its reactivity. Electron-withdrawing groups generally increase reactivity, while electron-donating groups can decrease it.
-
For aryl halides with electron-donating groups, increasing the reaction temperature or catalyst loading may be required to achieve a satisfactory yield.
-
-
Base Selection: The base is crucial for neutralizing the hydrogen halide generated during the reaction.
-
Ensure the base is strong enough and present in a sufficient amount (typically 1.5-2 equivalents). Common bases include inorganic salts like K₂CO₃ and organic amines like triethylamine.
-
The choice of base can also be influenced by the solvent and temperature.
-
-
-
Reaction Conditions:
-
Solvent: Ensure your solvent is anhydrous and properly degassed. The polarity of the solvent can affect the reaction rate and selectivity.[2]
-
Temperature: The optimal temperature can vary depending on the substrates and catalyst system. For many Heck reactions involving stilbene synthesis, temperatures range from 80°C to 140°C.
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Issue 2: Poor E/Z Stereoselectivity
Question: My reaction is producing a mixture of E- and Z-stilbene isomers, with a low proportion of the desired E-isomer. How can I improve the stereoselectivity?
Answer: The Heck reaction generally favors the formation of the more thermodynamically stable E-isomer. However, the stereoselectivity can be influenced by the reaction conditions.
-
Reaction Pathway: The stereoselectivity is determined during the β-hydride elimination step, which predominantly proceeds via a syn-elimination pathway.
-
Troubleshooting Poor Selectivity:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the E/Z ratio. Experimenting with different ligands can lead to improved selectivity.
-
Temperature and Reaction Time: Prolonged reaction times or excessively high temperatures can sometimes lead to isomerization of the desired E-stilbene to the Z-isomer. Monitor the reaction progress and avoid unnecessarily long reaction times.
-
Issue 3: Formation of Side Products
Question: I am observing significant side product formation, such as 1,1-diarylethylene. How can I minimize these side reactions?
Answer: The formation of regioisomeric side products like 1,1-diarylethylene can compete with the desired 1,2-disubstituted stilbene.
-
Regioselectivity: The regioselectivity is determined during the migratory insertion step, where the aryl group adds to the alkene.
-
Troubleshooting Side Product Formation:
-
Ligand Modification: The use of bidentate phosphine ligands can sometimes improve regioselectivity in favor of the desired linear product.[2]
-
Solvent Polarity: Higher solvent polarity may favor the formation of the 1,1-diarylethylene side product.[2] Consider using a less polar solvent if this is a significant issue.
-
Data Presentation
Table 1: Comparison of Palladium Catalysts on Stilbene Yield
| Catalyst | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | Iodobenzene | Styrene | KOAc | NMP/H₂O | 180 | - | 53 |
| Pd(OAc)₂ | Bromobenzene | Styrene | K₂CO₃ | DMF | 100 | - | 84 |
| PdCl₂ | Chlorobenzene | Styrene | NaOAc | NMP | 150 | - | 10 |
| Pd/C | Bromobenzene | Styrene | K₂CO₃ | NMP/H₂O | 130 | - | - |
| PVP-Pd NPs | Aryl Bromide | Styrene | K₂CO₃ | H₂O/EtOH | 130-150 | 0.17-0.33 | 40-100 |
Note: Yields are highly substrate and condition dependent. This table provides illustrative examples.
Table 2: Effect of Ligands on Stilbene Yield
| Ligand | Catalyst | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Yield (%) |
| P(o-Tol)₃ | Pd(OAc)₂ | Phenyl bromide | trans-Stilbene | K₂CO₃ | DMF | 130 | 89 |
| PPh₃ | Pd(OAc)₂ | Iodobenzene | Styrene | Et₃N | DMF | 100 | ~95 |
| (±)-BINAP | Pd(OAc)₂ | Phenyl triflate | Styrene | Proton Sponge | Benzene | 50 | 94 |
| None | Pd(OAc)₂ | Iodobenzene | Styrene | KOAc | NMP/H₂O | 180 | 53 |
Note: The choice of ligand is critical and should be optimized for each specific reaction.
Table 3: Influence of Base and Solvent on Stilbene Yield
| Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| K₂CO₃ | DMF | Pd(OAc)₂/P(o-Tol)₃ | 130 | 48 | 89 |
| NaOAc | NMP | PdCl₂ | 150 | - | - |
| Et₃N | DMF | Pd(OAc)₂/PPh₃ | 100 | - | ~95 |
| KOAc | NMP/H₂O | Pd(OAc)₂ | 180 | - | 53 |
| K₂CO₃ | H₂O/EtOH | PVP-Pd NPs | 130-150 | 0.17-0.33 | up to 100 |
Note: The interplay between base and solvent is crucial for reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for a Heck reaction in stilbene synthesis?
A1: The catalyst loading can vary depending on the reactivity of the substrates. For highly reactive starting materials, loadings as low as 0.05 mol% can be effective. For more challenging couplings, a higher loading of 1-5 mol% may be necessary.[1]
Q2: Can I perform a one-pot Heck reaction for stilbene synthesis?
A2: Yes, one-pot procedures have been developed where the alkene (e.g., styrene) is generated in situ, followed by the Heck coupling.[3] This approach can save time, reduce waste, and simplify the work-up procedure. For example, styrene can be generated from (2-bromoethyl)benzene via dehydrohalogenation or from an aldehyde using a Wittig reaction.[3]
Q3: My starting materials are not fully consumed, even after prolonged reaction times. What should I do?
A3: Incomplete conversion can be due to several factors:
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Insufficient Catalyst Activity: Your catalyst may have deactivated over the course of the reaction. Consider the troubleshooting steps for catalyst deactivation mentioned above.
-
Low Reactivity of Substrates: If you are using a less reactive aryl halide (e.g., an aryl chloride or a sterically hindered substrate), you may need to switch to a more active catalyst system, increase the temperature, or use a more reactive coupling partner.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently, especially in heterogeneous reactions.
Q4: How can I purify my stilbene product?
A4: The most common method for purifying stilbenes is column chromatography on silica gel. Recrystallization can also be an effective method for obtaining highly pure product.
Experimental Protocols
Protocol 1: Conventional Heck Coupling in DMF
This protocol is adapted from a procedure for the coupling of an aryl bromide with an alkene.[1]
Materials:
-
Aryl bromide (1 mmol)
-
Styrene or other alkene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, alkene, potassium carbonate, Pd(OAc)₂, and P(o-Tol)₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous and degassed DMF via syringe.
-
Heat the reaction mixture to 130 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Heck Coupling in Aqueous Media
This protocol utilizes microwave irradiation to accelerate the reaction.
Materials:
-
Aryl bromide (1 mmol)
-
Styrene (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
PVP-stabilized Palladium Nanoparticles (PVP-Pd NPs) (0.05–0.25 mol%)
-
Water/Ethanol (3:1 mixture, 2 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the aryl bromide, styrene, potassium carbonate, and the PVP-Pd NP catalyst.
-
Add the 3:1 water/ethanol solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 130-150 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Heck reaction.
Caption: A workflow for troubleshooting low yields.
References
Preventing polymerization of 4-Chloromethylstilbene during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 4-Chloromethylstilbene during storage.
Troubleshooting Guide
Issue: Visible Changes in this compound Appearance During Storage
Symptoms:
-
The white crystalline solid turns yellow or brownish.
-
The solid becomes gummy, sticky, or develops a glassy, transparent layer.
-
The material becomes partially or completely insoluble in solvents in which it was previously soluble.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Preventative Measures |
| Exposure to Light | If discoloration is observed, minimize further light exposure immediately. The cis-isomer of stilbene, which can form upon light exposure, may have different reactivity.[1][2] | Store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1][2] |
| Exposure to Air (Oxygen) | If the material has been opened multiple times, consider purging the vial with an inert gas (e.g., nitrogen or argon) before resealing. | For long-term storage, store under an inert atmosphere. Use a fresh vial for each experiment to minimize air exposure in the stock container. |
| Elevated Storage Temperature | Immediately move the material to a refrigerated and dark environment. | Always store this compound at low temperatures, preferably refrigerated (2-8 °C). |
| Presence of Impurities (e.g., Acid or Metal Ions) | If polymerization is suspected, the material may need to be repurified. However, this can be challenging. It's often more practical to use a fresh, high-purity batch. | Ensure that all labware used for handling and storing this compound is clean and free of acidic or metallic residues.[3] |
| Self-Condensation/Polymerization | If the material shows signs of polymerization, it is likely no longer suitable for most applications. It is recommended to dispose of the material according to safety guidelines and start with a fresh batch. | Add a polymerization inhibitor to the material for long-term storage. See the inhibitor selection guide below. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound can polymerize?
A1: this compound has two primary reactive sites that can lead to polymerization:
-
Radical Polymerization of the Stilbene Moiety: The carbon-carbon double bond in the stilbene structure can undergo free-radical polymerization, similar to styrene. This process can be initiated by heat, light, or radical initiators.
-
Cationic Polymerization/Self-Condensation via the Chloromethyl Group: The benzylic chloride is a reactive functional group. In the presence of Lewis acids or protic acids (which can be formed from hydrolysis of the chloromethyl group with trace moisture), it can form a carbocation. This carbocation can then react with another molecule of this compound in a Friedel-Crafts-type alkylation, leading to polycondensation.[3]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of polymerization and degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8 °C.
-
Light: Protected from light by using an amber vial or by wrapping the container in aluminum foil.[1][2]
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture ingress.
-
Purity: Use high-purity material and avoid introducing contaminants.
Q3: Which polymerization inhibitors are recommended for storing this compound?
A3: While specific studies on this compound are limited, inhibitors effective for styrenic monomers are recommended to prevent radical polymerization. For preventing self-condensation, maintaining a neutral, aprotic environment is key.
-
For Radical Polymerization:
-
Phenolic Inhibitors: These act as radical scavengers. Common examples include Butylated Hydroxytoluene (BHT), 4-methoxyphenol (MEHQ), and 4-tert-butylcatechol (TBC).[4] These are effective in the presence of oxygen.
-
Stable Nitroxide Radicals: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly effective radical scavengers that do not require oxygen to be active.[5]
-
-
For Cationic Polymerization/Self-Condensation:
-
Strict exclusion of moisture and acidic impurities is the primary preventative measure. The addition of a non-nucleophilic, sterically hindered base in very small amounts could be considered, but this may affect downstream applications and should be evaluated carefully.
-
Q4: How can I detect if my sample of this compound has started to polymerize?
A4: Several analytical techniques can be used to detect the presence of oligomers or polymers in your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of broad signals in the 1H NMR spectrum, particularly in the aromatic and aliphatic regions, can indicate the presence of polymeric material. In contrast, a pure sample will show sharp, well-defined peaks.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is a direct method to detect higher molecular weight species. A pure sample will show a single, sharp peak, while a polymerized sample will show additional peaks or a broad shoulder at earlier elution times (higher molecular weight).
-
Differential Scanning Calorimetry (DSC): A pure crystalline solid will exhibit a sharp melting point. The presence of polymers can lead to a broadened melting endotherm and potentially a glass transition (Tg) at a higher temperature.[6][7]
Data Presentation
Table 1: Comparative Efficacy of Common Radical Polymerization Inhibitors for Styrene (as an analogue for the stilbene moiety)
Data extracted from a study on styrene polymerization and presented here as a guideline for selecting inhibitors for the stilbene moiety of this compound.
| Inhibitor | Class | Typical Concentration | Efficacy in Styrene Polymerization Inhibition |
| Butylated Hydroxytoluene (BHT) | Phenolic | 10-50 ppm | Good |
| 4-methoxyphenol (MEHQ) | Phenolic | 10-50 ppm | Good |
| 4-tert-butylcatechol (TBC) | Phenolic | 10-50 ppm | Very Good |
| TEMPO | Nitroxide Radical | 50-200 ppm | Excellent |
Note: The optimal inhibitor and concentration should be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Detection of Polymer Impurities using Gel Permeation Chromatography (GPC/SEC)
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the this compound sample.
-
Dissolve the sample in 1 mL of HPLC-grade tetrahydrofuran (THF). Ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter into a GPC vial.[8]
-
-
Instrumentation and Conditions:
-
GPC System: Agilent or similar system with a refractive index (RI) detector.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for separating low molecular weight polymers (e.g., 2 x PLgel 5 µm MIXED-D).
-
Mobile Phase: HPLC-grade THF at a flow rate of 1.0 mL/min.
-
Temperature: 35 °C.
-
Injection Volume: 50 µL.
-
-
Data Analysis:
-
A pure sample of this compound will show a single peak corresponding to the monomer.
-
The presence of oligomers or polymers will be indicated by the appearance of one or more peaks at earlier elution times. The area of these peaks can be used to estimate the percentage of polymerized material.
-
Protocol 2: 1H NMR Spectroscopy for Detection of Polymerization
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Data Analysis:
-
Pure Sample: The spectrum should exhibit sharp singlets, doublets, and triplets corresponding to the protons of the this compound molecule.
-
Polymerized Sample: Look for significant broadening of the baseline and the appearance of broad, unresolved humps in the aromatic (6.5-7.5 ppm) and aliphatic (4.5 ppm and other regions) parts of the spectrum. These broad signals are characteristic of polymeric chains with varying chemical environments and restricted motion.
-
Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
-
Instrumentation and Conditions:
-
DSC Instrument: TA Instruments or similar.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 200 °C at a rate of 10 °C/min.
-
Hold for 1 minute.
-
Cool down to 25 °C at a rate of 10 °C/min.
-
Perform a second heating ramp to 200 °C at 10 °C/min.
-
-
-
Data Analysis:
-
Pure Sample: The first heating scan should show a single, sharp endothermic peak corresponding to the melting point of the crystalline this compound.
-
Polymerized Sample: The melting peak may be broadened and shifted to a lower temperature. A glass transition (a step-like change in the baseline) may be observed in the second heating scan, which is indicative of an amorphous polymeric component.
-
Mandatory Visualizations
Caption: Factors initiating the polymerization of this compound.
Caption: Troubleshooting workflow for suspected polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. iomosaic.com [iomosaic.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your Wittig reaction product.
Q1: My desired product is non-polar and the reaction solvent is ethereal (e.g., THF, diethyl ether). How can I easily remove the triphenylphosphine oxide (TPPO)?
A1: For non-polar products in ethereal solvents, the most straightforward method is precipitation of TPPO by leveraging its poor solubility in non-polar hydrocarbon solvents.
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Method 1: Direct Precipitation with Hexane/Pentane. After the reaction is complete, concentrate the reaction mixture. Add a sufficient amount of a non-polar solvent like hexane, pentane, or cyclohexane to the crude residue.[1][2][3] The TPPO should precipitate as a white solid and can be removed by filtration.[1][3] This process may need to be repeated for complete removal.
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Method 2: Crystallization from a Mixed Solvent System. If direct precipitation is not effective, you can attempt crystallization. Dissolve the crude mixture in a minimal amount of a solvent in which both your product and TPPO are soluble (e.g., diethyl ether), and then layer a non-polar solvent like pentane or hexane on top.[4][5] Left undisturbed, the TPPO will often crystallize out of the solution.[4][5]
Q2: My product is polar, making precipitation of TPPO with non-polar solvents ineffective. What is the best strategy for removal?
A2: When dealing with polar products, precipitating the TPPO as a metal salt complex is a highly effective approach. This method takes advantage of the Lewis basicity of the phosphine oxide oxygen.
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Method: Precipitation with Metal Salts (e.g., ZnCl₂, CaBr₂, MgCl₂). TPPO can form insoluble complexes with various metal salts.[6][7][8] Zinc chloride and calcium bromide have been shown to be particularly effective.[6][8] The general procedure involves dissolving the crude reaction mixture in a suitable polar solvent (like ethanol or THF) and adding a solution of the metal salt to precipitate the TPPO complex, which can then be filtered off.[5][6][8]
Q3: I performed the Wittig reaction in a polar aprotic solvent like THF, and now I want to use metal salt precipitation. Do I need to perform a solvent exchange?
A3: Not necessarily. While some metal salt precipitation methods for TPPO work best in solvents like toluene or ethyl acetate, recent developments have shown high efficiency in ethereal solvents.
-
Direct Precipitation in THF with Calcium Bromide (CaBr₂): Anhydrous calcium bromide has been demonstrated to be very effective at precipitating TPPO directly from THF solutions, with 95-98% removal.[6] This avoids a tedious solvent exchange step.[6] The TPPO-calcium complex is also insoluble in 2-MeTHF and MTBE.[6]
Q4: My product seems to be co-precipitating with the TPPO or its metal complex. How can I improve the purity of my isolated product?
A4: Co-precipitation can be a challenge. Here are a few troubleshooting steps:
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Optimize the Solvent System: The choice of solvent is critical. You need a solvent where your product has good solubility, while the TPPO or its complex has minimal solubility. Experiment with different solvent ratios or consider a different solvent altogether.
-
Adjust the Stoichiometry of the Precipitating Agent: If you are using a metal salt, try using the minimum amount required to precipitate the bulk of the TPPO. This can reduce the chances of your product being entrapped in the precipitate.
-
Temperature Control: The solubility of both your product and the TPPO complex can be temperature-dependent. Try performing the precipitation at different temperatures (e.g., room temperature, 0°C, or cooled in an ice bath) to find the optimal condition for selective precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of triphenylphosphine oxide (TPPO)?
A1: Understanding the solubility of TPPO is crucial for designing an effective purification strategy. In general, TPPO exhibits the following solubility characteristics:
-
Poorly soluble in: Non-polar solvents such as hexane, pentane, cyclohexane, and water.[1][2][3]
-
Soluble in: Polar organic solvents like ethanol, methanol, isopropanol, DMSO, and DMF.[1][2][3] It is also soluble in aromatic solvents like benzene and toluene, as well as ethyl acetate.[3][6]
Q2: Are there alternative reagents to triphenylphosphine for the Wittig reaction that avoid the formation of TPPO?
A2: Yes, several approaches can be taken to circumvent the issue of TPPO formation and removal:
-
Polymer-supported Triphenylphosphine: Utilizing a resin-bound triphenylphosphine allows the resulting phosphine oxide byproduct to be easily removed by filtration at the end of the reaction.[3]
-
Modified Phosphines: Phosphines can be chemically modified to make their corresponding oxides more soluble in acidic or basic aqueous solutions, which then allows for their removal through simple acid-base extractions.[3][7]
Q3: Is column chromatography a viable method for removing TPPO?
A3: Yes, silica gel column chromatography is a very common and effective method for removing the relatively polar TPPO, especially for smaller scale reactions or when other methods have failed. A typical elution system would involve a gradient of ethyl acetate in hexanes, which will separate less polar products from the more polar TPPO.[3]
Q4: Can I regenerate triphenylphosphine from the TPPO byproduct?
A4: Yes, the regeneration of triphenylphosphine from its oxide is possible and can be a cost-effective and environmentally conscious approach, particularly for large-scale operations. This is typically achieved by reacting the TPPO with a reducing agent, such as trichlorosilane in the presence of a tertiary amine.[3]
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide in Various Solvents
| Solvent | Solubility | Reference |
| Deionized Water | Insoluble | [1][2] |
| Cyclohexane | Insoluble | [1][2] |
| Petroleum Ether | Insoluble | [1][2] |
| Hexane | Insoluble | [1][2][3] |
| Pentane | Poorly soluble | [3][5] |
| Ethanol | Soluble | [1][2][3] |
| Methanol | Soluble | [1][2] |
| Isopropyl Alcohol | Soluble | [1][2] |
| Toluene | Soluble | [3][6] |
| Ethyl Acetate | Soluble | [3][6] |
| THF | Soluble | [8] |
Table 2: Efficiency of TPPO Removal Using Metal Salt Precipitation
| Metal Salt | Solvent | TPPO Removal Efficiency | Reference |
| ZnCl₂ | Ethanol | High (precipitates as ZnCl₂(TPPO)₂) | [5][8] |
| ZnCl₂ | Ethyl Acetate | <5% TPPO remaining | [8] |
| ZnCl₂ | Isopropyl Acetate | <5% TPPO remaining | [8] |
| ZnCl₂ | Isopropyl Alcohol | <5% TPPO remaining | [8] |
| CaBr₂ | THF | 95-98% removed | [6] |
| CaBr₂ | 2-MeTHF | 99% removed | [6] |
| CaBr₂ | MTBE | 99% removed | [6] |
| MgCl₂ | Toluene/Ethyl Acetate | Effective | [6] |
| MgCl₂ | THF | Ineffective | [6] |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Ethanol
This protocol is adapted from the procedure described by Batesky, et al.[8]
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Dissolution of Crude Product: Following the completion of the Wittig reaction and an appropriate aqueous workup, remove the organic solvent under reduced pressure. Dissolve the crude residue, containing your product and TPPO, in a minimal amount of ethanol.
-
Precipitation: At room temperature, add the 1.8 M ZnCl₂ solution to the ethanolic solution of your crude product. The amount of ZnCl₂ solution should be calculated to provide approximately 2 equivalents of ZnCl₂ relative to the theoretical amount of TPPO produced.
-
Stirring and Filtration: Stir the resulting mixture. It may be necessary to scrape the sides of the flask to induce the precipitation of the white ZnCl₂(TPPO)₂ complex. Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Product Isolation: The filtrate, containing the desired product, can then be concentrated under reduced pressure. Further purification of the product can be performed as needed.
Protocol 2: Removal of Triphenylphosphine Oxide by Precipitation with Calcium Bromide in THF
This protocol is based on the findings of Hergueta.[6]
-
Reaction Workup: After the Wittig reaction is complete, perform any necessary aqueous workup and concentrate the organic phase to obtain the crude product mixture in THF.
-
Addition of CaBr₂: To the crude THF solution, add anhydrous calcium bromide (approximately 1.5 to 2 equivalents relative to the theoretical amount of TPPO).
-
Precipitation and Filtration: Stir the mixture at room temperature. A precipitate of the TPPO-calcium complex should form. After stirring for a sufficient time to ensure complete precipitation (e.g., 1-2 hours), filter the mixture to remove the solid complex.
-
Product Isolation: The filtrate, containing the purified product, can be concentrated, and the product can be further purified if necessary.
Visualizations
Caption: Decision tree for selecting a TPPO removal method.
Caption: Workflow for TPPO removal via ZnCl₂ precipitation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. echemi.com [echemi.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Catalyst selection and optimization for Suzuki coupling with 4-Chloromethylstilbene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-chloromethylstilbene as a substrate in Suzuki-Miyaura cross-coupling reactions. The primary challenge with this substrate is achieving chemoselective coupling at the aryl chloride position while preserving the benzylic chloride of the chloromethyl group.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Suzuki coupling of this compound?
A1: The main challenge is achieving chemoselectivity. Both the aryl chloride and the benzylic chloride (chloromethyl group) can undergo oxidative addition to the palladium catalyst. The benzylic chloride is often more reactive than the aryl chloride, which can lead to undesired side reactions at the chloromethyl group, such as coupling at that position or decomposition. The goal is to find reaction conditions that selectively activate the aryl C-Cl bond.
Q2: Which palladium precursor is recommended for this reaction?
A2: Several palladium precursors can be effective, and the optimal choice often depends on the ligand. Common and effective precursors for coupling aryl chlorides include Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts that are easier to handle and provide more consistent results.
Q3: What type of ligand is most suitable for promoting the selective coupling of the aryl chloride?
A3: For the Suzuki coupling of less reactive aryl chlorides, bulky and electron-rich phosphine ligands are generally the most effective. These ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center, which is often the rate-limiting step. Dialkylbiaryl phosphines, such as the Buchwald ligands (e.g., SPhos, XPhos), are excellent candidates. N-heterocyclic carbenes (NHCs) have also shown high efficacy in the coupling of aryl chlorides. The choice of ligand is critical for achieving selectivity over the benzylic chloride.
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base is crucial for activating the boronic acid derivative to facilitate transmetalation. The choice of base can significantly impact the reaction's success. For aryl chlorides, stronger bases are often required. Common choices include phosphates (e.g., K₃PO₄), carbonates (e.g., Cs₂CO₃, K₂CO₃), and hydroxides (e.g., KOH). The base's strength and solubility can influence the reaction rate and selectivity.
Q5: Can the chloromethyl group react under the basic conditions of the Suzuki coupling?
A5: Yes, the benzylic chloride of the chloromethyl group is susceptible to nucleophilic attack by the base, especially stronger bases like hydroxides. This can lead to the formation of the corresponding alcohol or other decomposition products. Careful selection of the base and reaction temperature is necessary to minimize these side reactions. Weaker bases like carbonates or phosphates are often preferred over hydroxides.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of this compound | 1. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. 2. Inefficient Oxidative Addition: The aryl chloride bond is not being activated effectively. 3. Poor Solubility: Reactants or catalyst are not fully dissolved. | 1. Catalyst Activation: Use a precatalyst or ensure proper in-situ reduction of a Pd(II) source. 2. Ligand Screening: Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to promote oxidative addition. Increase reaction temperature. 3. Solvent Choice: Use a solvent system that ensures good solubility of all components (e.g., dioxane, THF, toluene, often with a small amount of water). |
| Reaction at the chloromethyl group (benzylic chloride) | 1. Higher Reactivity of Benzylic Chloride: The benzylic C-Cl bond is more readily activated by the catalyst than the aryl C-Cl bond under the chosen conditions. 2. Base-Mediated Decomposition: The chloromethyl group is reacting with the base. | 1. Catalyst/Ligand Optimization: Screen different palladium/ligand combinations. Some systems may exhibit higher selectivity for aryl chlorides. Consider ligands that are sterically hindered to disfavor interaction with the more accessible benzylic chloride. 2. Milder Base and Lower Temperature: Use a weaker base (e.g., K₂CO₃ instead of K₃PO₄ or KOH) and run the reaction at a lower temperature to minimize side reactions at the benzylic position. |
| Formation of Homocoupling Product (biaryl of the boronic acid) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid has more time to undergo homocoupling. | 1. Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 2. Base and Solvent Effects: Ensure the chosen base is effective for the transmetalation step. The addition of water to the solvent system can sometimes facilitate this step. |
| Dehalogenation of this compound | 1. Presence of Hydride Sources: The palladium intermediate can react with hydride sources in the reaction mixture (e.g., from the solvent or base). | 1. Anhydrous Solvents: Use anhydrous solvents to minimize water as a potential hydride source. 2. Base Selection: Avoid bases that can readily provide a hydride. |
| Protodeborylation of the Boronic Acid | 1. Presence of Protic Sources: Water or other protic species can lead to the cleavage of the C-B bond. 2. Elevated Temperatures: This side reaction is often more prevalent at higher temperatures. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Milder Conditions: If possible, run the reaction at a lower temperature. 3. Boronic Ester: Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. |
Catalyst and Condition Screening Tables
The following tables provide a starting point for optimizing the Suzuki coupling of this compound. It is recommended to perform small-scale screening experiments to identify the optimal conditions.
Table 1: Recommended Catalyst Systems for Aryl Chloride Coupling
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-2 | A robust system for many aryl chlorides. |
| Pd₂(dba)₃ | XPhos | 1-2 | Highly active for sterically hindered and electron-rich aryl chlorides. |
| XPhos Pd G3 | - | 0.5-2 | A stable and easy-to-handle precatalyst. |
| RuPhos Pd G3 | - | 0.5-2 | Often effective for challenging couplings. |
| [Pd(IPr)(cin)Cl] | - | 1-3 | An example of a Pd-NHC precatalyst. |
Table 2: Common Bases and Solvents for Suzuki Coupling of Aryl Chlorides
| Base | Solvent System | Typical Temperature (°C) | Notes |
| K₃PO₄ | Dioxane/H₂O (e.g., 10:1) | 80-110 | A strong base, often very effective but may promote side reactions with the benzylic chloride. |
| Cs₂CO₃ | Dioxane or THF | 80-100 | A strong and soluble base, good for challenging couplings. |
| K₂CO₃ | Toluene/H₂O or DMF | 90-120 | A milder base that might offer better selectivity. |
| KF | THF or Dioxane | 80-100 | A mild base, can be effective and may minimize side reactions. |
Experimental Protocols
General Procedure for a Small-Scale Test Reaction:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium precursor and the ligand (or the precatalyst).
-
Add the degassed solvent via syringe.
-
Place the vial in a preheated oil bath or heating block and stir vigorously for the desired time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts in the Suzuki coupling of this compound.
Caption: General experimental workflow for Suzuki coupling.
Caption: A decision tree for troubleshooting common issues.
Technical Support Center: Horner-Wadsworth-Emmons Reaction Stereoselectivity
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their HWE reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the HWE reaction, providing targeted solutions to improve stereochemical outcomes.
Issue 1: Low E/Z Isomer Ratio (Poor Stereoselectivity)
-
Question: My HWE reaction is producing a mixture of E and Z isomers with poor selectivity. How can I improve this?
-
Answer: Poor stereoselectivity in the Horner-Wadsworth-Emmons reaction can arise from several factors. The standard HWE reaction generally favors the formation of the more thermodynamically stable (E)-alkene.[1][2] To enhance stereoselectivity, a systematic optimization of reaction parameters is recommended. Key factors that influence the stereochemical outcome include the choice of base, reaction temperature, solvent, and the structure of both the phosphonate reagent and the aldehyde.
Issue 2: Enhancing E-Selectivity
-
Question: How can I increase the yield of the E-isomer in my HWE reaction?
-
Answer: To favor the formation of the (E)-alkene, conditions that allow for the equilibration of the reaction intermediates to the more stable anti-oxaphosphetane are necessary.[2] Consider the following adjustments:
-
Base Selection: The choice of the counterion of the base can significantly impact E-selectivity. Lithium and sodium bases, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), are generally preferred over potassium bases for promoting E-selectivity.[1][3]
-
Temperature: Running the reaction at a higher temperature (e.g., room temperature or slightly elevated) can facilitate the equilibration of intermediates, leading to a higher proportion of the E-isomer.[1]
-
Aldehyde Structure: Aldehydes with increased steric bulk tend to favor the formation of the (E)-alkene.[1][3]
-
Additives: The addition of lithium salts, such as lithium chloride (LiCl) or lithium bromide (LiBr), can enhance E-selectivity, particularly when using weaker bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) (Masamune-Roush conditions).[4][5]
-
Issue 3: Achieving High Z-Selectivity
-
Question: I need to synthesize the Z-isomer. How can I modify the standard HWE protocol to achieve this?
-
Answer: While the standard HWE reaction yields E-alkenes, specific modifications have been developed to favor the formation of the Z-isomer. These methods typically operate under kinetic control, preventing the equilibration of intermediates.[2][6]
-
Still-Gennari Modification: This is a highly reliable method for obtaining (Z)-alkenes.[2][6] It employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[1][2][6] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically formed Z-product.[1][4]
-
Ando Modification: This method utilizes phosphonates with sterically demanding aryl groups on the phosphorus atom, which also promotes the formation of (Z)-alkenes.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the stereoselectivity of the Horner-Wadsworth-Emmons reaction?
A1: The stereochemical outcome of the HWE reaction is influenced by a combination of factors:
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Phosphonate Reagent Structure: The electronic and steric properties of the substituents on the phosphorus atom are critical. Electron-withdrawing groups (as in the Still-Gennari modification) or bulky aryl groups (as in the Ando modification) can dramatically shift the selectivity towards the Z-isomer.[5][6]
-
Base and Counterion: The nature of the base and its counterion affects the aggregation and reactivity of the phosphonate carbanion. Lithium and sodium cations generally favor E-selectivity, while potassium cations, particularly when sequestered by a crown ether, are used to promote Z-selectivity.[1][3][7]
-
Reaction Temperature: Higher temperatures typically favor the thermodynamically more stable E-isomer by allowing for the equilibration of reaction intermediates.[1] Conversely, low temperatures are crucial for achieving high Z-selectivity under kinetically controlled conditions.[2]
-
Aldehyde and Phosphonate Steric Hindrance: The steric bulk of both the aldehyde and the phosphonate reagent can influence the stereochemical outcome.[1][7]
Q2: Why does the standard HWE reaction typically yield E-alkenes?
A2: The preference for the (E)-alkene in the standard Horner-Wadsworth-Emmons reaction is due to thermodynamic control.[2][6] The initial nucleophilic addition of the phosphonate carbanion to the aldehyde is often reversible. This allows the initially formed diastereomeric intermediates (erythro and threo oxaphosphetanes) to equilibrate to the more thermodynamically stable anti-intermediate, which then undergoes syn-elimination to produce the (E)-alkene.[2]
Q3: Can I use ketones as substrates in the HWE reaction, and how does this affect stereoselectivity?
A3: Yes, phosphonate-stabilized carbanions are more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction and can react with ketones, although they are generally less reactive than aldehydes.[1][7] However, achieving high stereoselectivity with ketones can be more challenging, and reactions may require more forcing conditions. The stereochemical outcome with ketones is also influenced by the factors mentioned in A1, but predicting the major isomer can be less straightforward.[8]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the stereoselectivity of the HWE reaction.
Table 1: Effect of Reaction Conditions on E/Z Selectivity
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | >95:5 | [1] |
| Triethyl phosphonoacetate | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | 10:90 | [6] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | <5:95 | [2][6] |
| Diethyl (cyanomethyl)phosphonate | Cyclohexanecarboxaldehyde | NaH | DME | 20 | >90:10 | N/A |
| Methyl bis(o-tolyl)phosphonoacetate | Benzaldehyde | NaH | THF | -78 | 11:89 | [9] |
Table 2: Comparison of Standard HWE and Still-Gennari Modification
| Aldehyde | Method | Phosphonate Reagent | E:Z Ratio |
| Benzaldehyde | Standard HWE | Triethyl phosphonoacetate | >95:5 |
| Benzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | <5:95 |
| n-Heptanal | Standard HWE | Triethyl phosphonoacetate | 85:15 |
| n-Heptanal | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | 9:91 |
Experimental Protocols
Protocol 1: General Procedure for E-Selective HWE Reaction
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the phosphonate reagent (1.1 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Modification for Z-Selective HWE Reaction
-
To a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 equiv) and 18-crown-6 (1.5 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in THF dropwise.[2]
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.[2]
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.[2]
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.[2]
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for improving HWE reaction stereoselectivity.
Caption: Simplified mechanistic pathways for E and Z-selectivity in the HWE reaction.
Caption: Experimental workflow for the Still-Gennari modification.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Identifying and characterizing impurities in 4-Chloromethylstilbene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloromethylstilbene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both methods involve the olefination of benzaldehyde. The Wittig reaction utilizes a phosphonium ylide, typically generated from 4-chlorobenzyltriphenylphosphonium chloride, while the HWE reaction employs a phosphonate carbanion, usually derived from diethyl (4-chlorobenzyl)phosphonate.
Q2: What is the primary impurity I should expect in the synthesis of this compound?
A2: The most significant impurity is typically the undesired geometric isomer. Both the Wittig and HWE reactions can produce a mixture of (E)- and (Z)-4-Chloromethylstilbene. The ratio of these isomers is dependent on the reaction conditions and the specific reagents used. Generally, the HWE reaction offers higher selectivity for the (E)-isomer.[1]
Q3: Besides geometric isomers, what other impurities might be present?
A3: Other potential impurities can originate from starting materials, side reactions, or reaction byproducts. These may include:
-
Unreacted starting materials: Benzaldehyde, 4-chlorobenzyltriphenylphosphonium salt (Wittig), or diethyl (4-chlorobenzyl)phosphonate (HWE).
-
Reaction byproducts: Triphenylphosphine oxide (from the Wittig reaction) or water-soluble phosphate salts (from the HWE reaction).[2]
-
Side-products from starting materials: Impurities present in the initial 4-chlorobenzyl chloride or benzaldehyde can carry through or react to form other impurities.
-
Oxidation products: Benzaldehyde can be oxidized to benzoic acid.
-
Cannizzaro reaction products: Under strongly basic conditions, benzaldehyde can undergo a disproportionation reaction to yield benzyl alcohol and benzoic acid.[3]
-
Aldol condensation products: Self-condensation of any enolizable aldehydes or ketones present as impurities.[4]
Q4: How can I minimize the formation of the (Z)-isomer?
A4: To favor the formation of the desired (E)-4-Chloromethylstilbene, the Horner-Wadsworth-Emmons reaction is generally preferred due to its higher intrinsic (E)-selectivity.[5] For the Wittig reaction, using non-stabilized ylides can favor the (Z)-isomer, while stabilized ylides tend to give more of the (E)-isomer.[6] Reaction conditions such as solvent and temperature can also influence the isomeric ratio.
Q5: What is the best way to remove the triphenylphosphine oxide byproduct from my Wittig reaction?
A5: Triphenylphosphine oxide can be challenging to remove due to its relatively non-polar nature and tendency to co-crystallize with the product. Common methods include:
-
Column chromatography: Effective but can be time-consuming and require large volumes of solvent for large-scale reactions.[7]
-
Precipitation/Trituration: Suspending the crude product in a solvent system where the desired product is soluble but triphenylphosphine oxide is not (e.g., a mixture of hexane and diethyl ether) can effectively remove a significant portion of it.[7]
-
Precipitation with metal salts: Adding zinc chloride to an ethanolic solution of the crude product can precipitate the triphenylphosphine oxide as a complex, which can then be filtered off.[8]
Q6: How are the phosphate byproducts from the HWE reaction removed?
A6: The dialkylphosphate salt byproducts from the HWE reaction are typically water-soluble and can be easily removed by performing an aqueous workup.[9][10] This involves partitioning the reaction mixture between an organic solvent and water, where the phosphate salts are extracted into the aqueous layer.
Troubleshooting Guides
Low Product Yield
| Observation | Possible Cause(s) | Suggested Solution(s) |
| No or very little product formation. | Incomplete ylide/carbanion formation due to weak base or presence of moisture. | Use a stronger base (e.g., n-BuLi, NaH). Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive starting materials. | Use freshly distilled benzaldehyde. Verify the quality of the phosphonium salt or phosphonate ester. | |
| Reaction temperature is too low. | Some Wittig or HWE reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature. | |
| Significant amount of unreacted starting materials. | Insufficient reaction time. | Monitor the reaction progress using TLC. Increase the reaction time if necessary. |
| Poor quality of reagents. | Use purified starting materials. Ensure the base is not degraded. |
Presence of Impurities in Crude Product
| Observation | Possible Cause(s) | Suggested Solution(s) |
| High proportion of the (Z)-isomer. | Use of a non-stabilized ylide in the Wittig reaction. | For (E)-isomer synthesis, consider using the Horner-Wadsworth-Emmons reaction. |
| Reaction conditions favoring the (Z)-isomer. | Experiment with different solvents and reaction temperatures. | |
| Presence of triphenylphosphine oxide (Wittig). | Incomplete removal during workup. | Perform column chromatography. Alternatively, triturate the crude product with a hexane/ether mixture or precipitate the triphenylphosphine oxide with ZnCl₂.[7][8] |
| Presence of phosphate salts (HWE). | Inefficient aqueous workup. | Perform multiple extractions with water or a brine solution during the workup.[11] |
| Presence of benzoic acid. | Oxidation of benzaldehyde. | Use freshly distilled benzaldehyde and run the reaction under an inert atmosphere. |
| Presence of benzyl alcohol and benzoic acid. | Cannizzaro reaction of benzaldehyde due to highly basic conditions. | Add the base slowly and maintain a controlled temperature. Consider using a milder base if possible. |
Data Presentation
The following table summarizes potential impurities in the synthesis of this compound and provides illustrative quantitative data based on typical reaction outcomes.
| Impurity | Origin | Typical Abundance (Illustrative) | Analytical Detection Method(s) |
| (Z)-4-Chloromethylstilbene | Isomerization during synthesis | Wittig: 5-40%HWE: <10% | ¹H NMR, HPLC, GC-MS |
| Triphenylphosphine Oxide | Wittig reaction byproduct | Stoichiometric to product | ¹H NMR, ³¹P NMR, HPLC |
| Diethyl Phosphate | HWE reaction byproduct | Stoichiometric to product | Typically removed during workup |
| Benzaldehyde | Unreacted starting material | 1-5% | ¹H NMR, GC-MS, HPLC |
| 4-Chlorobenzyltriphenylphosphonium Chloride | Unreacted starting material (Wittig) | 1-5% | ¹H NMR, ³¹P NMR |
| Diethyl (4-chlorobenzyl)phosphonate | Unreacted starting material (HWE) | 1-5% | ¹H NMR, ³¹P NMR |
| Benzoic Acid | Oxidation of benzaldehyde | <2% | HPLC |
| Benzyl Alcohol | Cannizzaro reaction of benzaldehyde | <1% | ¹H NMR, GC-MS |
Experimental Protocols
Protocol 1: Synthesis of (E)-4-Chloromethylstilbene via Horner-Wadsworth-Emmons Reaction
-
Preparation of the Phosphonate Carbanion:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Wash the NaH with anhydrous hexane and decant the hexane.
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (4-chlorobenzyl)phosphonate (1.0 equivalent) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
-
Reaction with Benzaldehyde:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate).
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of hexanes and ethyl acetate are good starting points.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Analytical Characterization by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 320 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: The (E)- and (Z)-isomers should show different retention times, allowing for their quantification.
Protocol 4: Characterization by ¹H NMR
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Analysis: The vinylic protons of the (E)- and (Z)-isomers of stilbenes have distinct chemical shifts and coupling constants. For (E)-stilbenes, the coupling constant (J) for the vinylic protons is typically in the range of 12-18 Hz, while for (Z)-stilbenes, it is in the range of 6-12 Hz.[13] The relative integration of these signals can be used to determine the isomeric ratio.
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Logical relationships in impurity formation.
References
- 1. Separation of Stilbene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-biostructure.com [creative-biostructure.com]
Validation & Comparative
A Comparative Guide to Stilbene Synthesis: Wittig vs. Horner-Wadsworth-Emmons Reaction
For researchers, scientists, and professionals in the field of drug development, the efficient and stereoselective synthesis of stilbenes is a critical task due to their diverse biological activities. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent methods for carbon-carbon double bond formation, and both are widely employed for stilbene synthesis. This guide provides an objective comparison of these two powerful reactions, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.
Executive Summary
The Horner-Wadsworth-Emmons reaction generally offers significant advantages over the classic Wittig reaction for the synthesis of (E)-stilbenes. The primary benefits of the HWE reaction include superior (E)-stereoselectivity, simpler purification due to the water-soluble nature of its phosphate byproduct, and often higher yields. The Wittig reaction, however, remains a valuable tool, particularly when the synthesis of (Z)-stilbenes is desired, which can be favored with unstabilized ylides under specific conditions.
Data Presentation: Performance Comparison
The following table summarizes quantitative data from various literature sources, comparing the performance of the Wittig and Horner-Wadsworth-Emmons reactions in the synthesis of stilbene and its derivatives.
| Reaction | Substrates | Product | Yield (%) | E/Z Ratio | Reference |
| Wittig | Benzyltriphenylphosphonium chloride + Benzaldehyde | Stilbene | 9 - 52 | Varies | [1] |
| Wittig | Substituted benzyltriphenylphosphonium salt + Quinoline-3-carbaldehyde | Quinoline-stilbene | 21 - 75 (cis), 2 - 10 (trans) | - | [1] |
| Wittig | Protected aromatic aldehyde + Aromatic ylide | Stilbene derivatives | 77 - 90 | 1/1 | [1] |
| Wittig | 3,5-Dimethoxybenzyltriphenylphosphonium bromide + 4-Hydroxybenzaldehyde derivative | Pterostilbene | 91 | 95/5 | [1] |
| Wittig | Benzyl bromide derivative + Benzaldehyde derivative | (E)-Stilbene | 48 - 99 | 99:1 | [1] |
| HWE | Diethyl benzylphosphonate + Benzaldehyde | (E)-Stilbene | High | Predominantly E | [1] |
| HWE | Methylcoumarin-derived phosphonate + Aldehyde | Coumarin-stilbene derivative | 51 - 72 | 9/1 | [1] |
| HWE | Phosphonate ester + Aromatic aldehyde | Anthracene-based stilbene | 83 - 93 | - | [1] |
| HWE | Phosphonate ester + Aromatic aldehyde | Naphthalene-based stilbene | 81 - 91 | - | [1] |
| HWE | Phosphonate ester + Aldehyde | Oxadiazole-stilbene | 92 - 93 | - | [1] |
Core Differences and Considerations
1. Nature of the Phosphorus Reagent and Reactivity:
-
Wittig Reaction: Employs a phosphonium ylide, which is generated by treating a phosphonium salt with a strong base. The reactivity of the ylide depends on the substituents on the carbanion. Stabilized ylides (with electron-withdrawing groups) are less reactive and tend to give (E)-alkenes, while unstabilized ylides (with alkyl groups) are more reactive and typically favor (Z)-alkenes.
-
HWE Reaction: Utilizes a phosphonate carbanion, formed by deprotonation of a phosphonate ester. These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. This enhanced nucleophilicity allows them to react efficiently with a broader range of aldehydes and even ketones.
2. Stereoselectivity:
-
Wittig Reaction: The stereochemical outcome is highly dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally lead to the thermodynamically more stable (E)-alkene. Unstabilized ylides, under salt-free conditions, predominantly yield the (Z)-alkene via an early, irreversible formation of the cis-oxaphosphetane intermediate.
-
HWE Reaction: This reaction is renowned for its high (E)-selectivity. The reaction proceeds through a thermodynamically controlled pathway where the anti-oxaphosphetane intermediate is favored, leading to the formation of the (E)-alkene. Modified HWE procedures, such as the Still-Gennari modification, can be employed to favor the (Z)-isomer.
3. By-product Removal:
-
Wittig Reaction: A significant drawback is the formation of triphenylphosphine oxide as a byproduct. This solid is often difficult to remove from the desired alkene product, frequently necessitating chromatographic purification.
-
HWE Reaction: The byproduct is a water-soluble phosphate ester, which can be easily removed from the reaction mixture by a simple aqueous workup. This greatly simplifies product purification and is a major advantage of the HWE reaction.
Experimental Protocols
Wittig Synthesis of (E)-Stilbene
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
The two-phase mixture is stirred vigorously and heated to reflux for 30 minutes. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product, a mixture of (E)- and (Z)-stilbene along with triphenylphosphine oxide, is then purified. This can be achieved by recrystallization from ethanol, where the less soluble (E)-stilbene will crystallize out, or by column chromatography.
Horner-Wadsworth-Emmons Synthesis of (E)-Stilbene
Materials:
-
Diethyl benzylphosphonate
-
Benzaldehyde
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Add sodium hydride (as a mineral oil dispersion) to the solvent and cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl benzylphosphonate to the suspension. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes, allowing for the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add benzaldehyde dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is then transferred to a separatory funnel and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product, predominantly (E)-stilbene, can be further purified by recrystallization or column chromatography if necessary.
Logical Relationship Diagram
Caption: A diagram comparing the key features of the Wittig and HWE reactions for stilbene synthesis.
Conclusion
Both the Wittig and Horner-Wadsworth-Emmons reactions are indispensable tools for the synthesis of stilbenes. The HWE reaction is often the superior choice for preparing (E)-stilbenes due to its high stereoselectivity, operational simplicity in product purification, and generally good to excellent yields. The classic Wittig reaction, while plagued by the challenge of byproduct removal, offers a viable route to (Z)-stilbenes when employing unstabilized ylides. The selection between these two powerful methods should be guided by the desired stereochemistry of the final product and the practical considerations of reaction workup and purification.
References
A Comparative Guide to the Reactivity of 4-Chloromethylstilbene and 4-Bromomethylstilbene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The primary determinant of reactivity in 4-halomethylstilbenes is the nature of the halogen atom, which functions as the leaving group in nucleophilic substitution reactions. Based on fundamental chemical principles, 4-bromomethylstilbene is expected to be significantly more reactive than 4-Chloromethylstilbene . This is attributed to the fact that the bromide ion is a better leaving group than the chloride ion, a consequence of its lower bond dissociation energy with carbon and greater stability in solution. This increased reactivity can translate to faster reaction rates and the potential for milder reaction conditions, which are often crucial in the synthesis of complex molecules.
Theoretical Framework: Nucleophilic Substitution at the Benzylic Position
Both this compound and 4-bromomethylstilbene are benzylic halides. The carbon atom attached to the halogen is adjacent to a benzene ring, which has a profound influence on the reaction mechanism. Benzylic halides can undergo nucleophilic substitution through both SN1 and SN2 pathways.
-
SN1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. The stilbene moiety can stabilize the resulting benzylic carbocation through resonance, making the SN1 pathway viable.
-
SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs.
The choice between these mechanisms is influenced by factors such as the solvent, the nucleophile, and the substrate structure. For primary benzylic halides like those under consideration, the SN2 mechanism often predominates, especially with good nucleophiles in polar aprotic solvents.
Comparative Reactivity: Insights from Benzyl Halide Analogues
To quantitatively support the predicted reactivity trend, we can examine the kinetic data for the analogous, simpler compounds: benzyl chloride and benzyl bromide. A study on the reactivity of these compounds with various nucleophiles demonstrated that benzyl bromide is consistently more reactive than benzyl chloride. For instance, in reaction with 4-(p-nitrobenzyl)-pyridine, benzyl bromide was found to be the most reactive among a series of benzyl halides.[1]
This enhanced reactivity of the bromide analogue is a direct consequence of the C-Br bond being weaker than the C-Cl bond, and the bromide ion being a more stable leaving group in solution compared to the chloride ion.
Data Presentation: Physicochemical Properties
A direct comparison of the physicochemical properties of this compound and 4-bromomethylstilbene is hampered by the limited availability of experimental data for the bromo- derivative. However, we can compile the known properties of this compound and infer those of 4-bromomethylstilbene based on trends observed in analogous compounds.
| Property | This compound | 4-Bromomethylstilbene (Predicted) |
| Molecular Formula | C₁₅H₁₃Cl | C₁₅H₁₃Br |
| Molecular Weight | 228.71 g/mol | 273.17 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Reactivity | Moderately Reactive | Highly Reactive |
Experimental Protocols
To empirically determine the relative reactivity of this compound and 4-bromomethylstilbene, a quantitative kinetic study is necessary. The following is a detailed methodology for a comparative solvolysis experiment.
Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and 4-bromomethylstilbene.
Materials:
-
This compound
-
4-Bromomethylstilbene
-
Solvent (e.g., 80% ethanol/20% water v/v)
-
Conductivity meter
-
Constant temperature bath
-
Standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare dilute solutions (e.g., 0.01 M) of both this compound and 4-bromomethylstilbene in the chosen solvent system.
-
Temperature Control: Equilibrate the reactant solutions and the solvent in a constant temperature bath set to a desired temperature (e.g., 25°C).
-
Kinetic Run:
-
Place a known volume of the solvent into a reaction vessel equipped with a conductivity probe.
-
Inject a small, precise volume of the halide solution into the solvent with vigorous stirring to initiate the reaction.
-
Record the change in conductivity of the solution over time. The solvolysis reaction produces H⁺ and X⁻ (Cl⁻ or Br⁻) ions, leading to an increase in conductivity.
-
-
Data Analysis:
-
The first-order rate constant (k) can be determined from the conductivity data using the Guggenheim method or by fitting the data to a first-order rate equation.
-
The experiment should be repeated at least three times for each compound to ensure reproducibility.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Generalized SN2 reaction pathway for 4-halomethylstilbenes.
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion
References
Spectroscopic analysis to confirm the structure of 4-Chloromethylstilbene products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of 4-chloromethylstilbene. It offers a comparative analysis of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols. This document is intended to serve as a practical resource for the structural elucidation and verification of this compound in a research and development setting.
Structural Confirmation of this compound: A Spectroscopic Approach
The structural confirmation of a synthesized compound like this compound is a critical step in chemical and pharmaceutical research. Spectroscopic methods provide a detailed fingerprint of the molecule, allowing for unambiguous identification. This guide focuses on the application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this purpose.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.5 | d | 2H | Aromatic protons on the phenyl ring adjacent to the vinyl group |
| ~ 7.4-7.2 | m | 7H | Aromatic protons and vinyl protons |
| ~ 4.6 | s | 2H | Methylene protons (-CH₂Cl) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 138-136 | Quaternary | Aromatic carbons |
| ~ 129-126 | CH | Aromatic and vinyl carbons |
| ~ 45 | CH₂ | Methylene carbon (-CH₂Cl) |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~ 3100-3000 | Medium | C-H stretch (aromatic and vinyl) |
| ~ 1600-1450 | Medium-Strong | C=C stretch (aromatic and vinyl) |
| ~ 970 | Strong | =C-H bend (trans-alkene) |
| ~ 770-730 | Strong | C-H bend (out-of-plane aromatic) |
| ~ 700-600 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 228/230 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio) |
| 193 | [M-Cl]⁺ | Loss of chlorine radical |
| 178 | [M-CH₂Cl]⁺ | Loss of chloromethyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (from fragmentation of the stilbene backbone) |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 3-4 seconds
-
-
Process the data with a line broadening of 0.3 Hz. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Typical acquisition parameters:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay (d1): 2-5 seconds
-
-
Process the data with a line broadening of 1-2 Hz. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (1-2 mg) of this compound in a volatile solvent like dichloromethane or acetone.
-
Drop a few drops of the solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean salt plate before running the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and the structural relationships within the this compound molecule.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Key structural components of the this compound molecule.
Alternative Analytical Methods
While NMR, IR, and MS are the primary methods for structural confirmation, other techniques can provide complementary information or be used for quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the this compound product. By using a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water), one can separate the desired product from any starting materials, byproducts, or isomers. A UV detector is typically used for detection, as the stilbene chromophore absorbs strongly in the UV region.
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and chlorine in the sample. The experimental values can be compared with the theoretical values calculated from the molecular formula (C₁₅H₁₃Cl) to confirm the elemental composition.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This method, however, requires the growth of a suitable single crystal.
By employing a combination of these spectroscopic and analytical techniques, researchers can confidently confirm the structure and purity of their this compound products, ensuring the reliability of subsequent research and development activities.
A Comparative Guide to the Photostability of 4-Chloromethylstilbene-Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe is a critical decision in experimental design, directly influencing the quality and reliability of fluorescence-based assays. Photostability, the resistance of a fluorophore to light-induced chemical destruction (photobleaching), is a paramount characteristic for applications requiring extended or intense illumination, such as time-lapse microscopy and high-throughput screening. This guide provides a comparative evaluation of the photostability of stilbene-based fluorophores, with a focus on derivatives like 4-chloromethylstilbene, and contrasts their performance with commonly used alternative dye families.
Understanding Fluorophore Photostability
Photobleaching is an irreversible process where a fluorophore loses its ability to fluoresce upon repeated excitation-emission cycles.[1] This phenomenon is primarily caused by photochemical reactions between the excited fluorophore and its environment, often involving molecular oxygen.[2] Two key metrics are used to quantify photostability:
-
Photobleaching Quantum Yield (Φb): The probability that a fluorophore molecule will be destroyed per absorbed photon. A lower Φb value indicates higher photostability.
-
Photobleaching Half-life (t1/2): The time required for the fluorescence intensity of a fluorophore population to decrease to 50% of its initial value under specific illumination conditions.[3] A longer t1/2 signifies greater photostability.
Photostability of Stilbene-Based Fluorophores
Stilbene and its derivatives are a class of fluorophores known for their sensitivity to the microenvironment. However, their photostability is often limited by a competing photochemical process: trans-cis photoisomerization.[2][4] Upon excitation, the trans isomer can convert to the less stable cis isomer, which can then undergo further reactions, such as photocyclization, leading to a loss of the original fluorescent species.[2][5][6] This isomerization pathway is a dominant, non-radiative decay mechanism that contributes to photobleaching.[2]
The presence of a 4-chloromethyl group on the stilbene scaffold suggests its primary use in bioconjugation, allowing for the covalent attachment of the fluorophore to target biomolecules through reactions with nucleophilic residues like amines or thiols. While specific quantitative photostability data for this compound is not extensively documented in the literature, the general behavior of the stilbene core suggests moderate to low photostability compared to more advanced dye families. The primary mechanisms of photodegradation for stilbenes include this trans-cis isomerization and oxygen-induced chemical reactions at the central carbon-carbon double bond.[2]
Comparative Photostability of Fluorophore Families
For applications demanding high photostability, several alternative classes of fluorophores offer superior performance to traditional stilbene derivatives.
| Fluorophore Family | Representative Dye(s) | Typical Quantum Yield (Φf) | General Photostability | Key Characteristics |
| Stilbene Derivatives | trans-Stilbene | 0.04 - 0.15 (highly solvent-dependent)[7] | Low to Moderate | Susceptible to photoisomerization; sensitive to environmental viscosity.[4][7] |
| Fluorescein | FITC | ~0.92[8] | Low | Bright initial fluorescence but bleaches rapidly.[8][9][10] |
| Alexa Fluor Dyes | Alexa Fluor 488, Alexa Fluor 568 | 0.92 (AF488)[8] | High | Significantly more photostable than fluorescein and many Cy dyes; pH insensitive.[8][9][10][11] |
| Cyanine Dyes | Cy3, Cy5 | ~0.20 - 0.28[12] | Moderate to High | Photostability can be enhanced through chemical modifications and protective agents.[13][14][15] |
| CF® Dyes | CF®488A | Not Specified | Very High | Often reported to have superior photostability compared to other dyes in the same spectral class.[8] |
Note: Quantum yield and photostability are highly dependent on the specific experimental conditions, including excitation intensity, wavelength, and the chemical environment.
Key findings from comparative studies indicate that Alexa Fluor dyes are consistently more photostable than traditional fluorophores like fluorescein (FITC).[8][9] This makes them a preferred choice for long-term imaging experiments.[10] Cyanine dyes also offer good performance, and their photostability can be further improved by covalent attachment of stabilizing agents like cyclooctatetraene (COT).[15]
Experimental Protocols
Protocol 1: Measurement of Photobleaching Half-life (t1/2)
This protocol outlines a common method for quantifying and comparing the photostability of fluorophores conjugated to a protein (e.g., an antibody) using fluorescence microscopy.
Materials:
-
Fluorophore-conjugated antibodies (e.g., this compound-Ab, Alexa Fluor 488-Ab).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., 488 nm laser) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a solution of the fluorophore-conjugated antibody in PBS. To immobilize the sample, you can adsorb the antibodies onto the surface of a glass slide or embed them in a thin polyacrylamide gel on the slide.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the fluorophore being tested.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. Crucially, use the exact same illumination intensity for all samples being compared.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Begin continuous illumination of a defined region of interest (ROI).
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence intensity has decreased to less than 50% of its initial value.[8]
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define an ROI within the illuminated area and a background region with no sample.
-
Measure the mean fluorescence intensity within the ROI and the background region for each image in the time series.
-
Correct for background by subtracting the background intensity from the ROI intensity for each time point.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life (t1/2).
-
Protocol 2: Bioconjugation of this compound to a Protein
This protocol describes a general method for conjugating a fluorophore containing a reactive chloromethyl group to primary amine groups (e.g., lysine residues) on a protein or antibody.
Materials:
-
Protein/antibody to be labeled (in an amine-free buffer like PBS).
-
This compound-based fluorophore.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[16][17]
-
Quenching buffer: 1 M Tris-HCl, pH 7.4.
-
Gel filtration column (e.g., Sephadex G-25) for purification.
Procedure:
-
Prepare Dye Solution: Dissolve the this compound fluorophore in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Prepare Protein Solution: Dissolve the protein/antibody in the reaction buffer at a concentration of 2-5 mg/mL. Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete in the reaction.[16]
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the dissolved dye solution. A typical starting point is a 10- to 20-fold molar excess of dye to protein. This ratio should be optimized for each specific protein and dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM to react with any remaining unreacted dye. Incubate for 15-30 minutes.[16]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored fraction to elute will be the fluorophore-conjugated protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the fluorophore.
Visualizations
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 4. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthr ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00560E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alexa Fluor Brand Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 11. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. arxiv.org [arxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 17. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Efficiency of Palladium Catalysts in Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, relies heavily on the efficiency of its palladium catalyst. The choice of catalyst can significantly impact reaction yields, turnover numbers (TONs), turnover frequencies (TOFs), and overall process viability, particularly in the context of pharmaceutical and fine chemical production. This guide provides an objective comparison of various classes of palladium catalysts employed in Heck reactions, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst in the Heck reaction is intricately linked to the nature of its ligand system and whether it operates in a homogeneous or heterogeneous phase. Below is a summary of quantitative data for different catalyst types. It is crucial to note that direct comparison of performance metrics can be challenging due to variations in reaction substrates, solvents, bases, and temperatures across different studies. The data presented here is intended to provide a comparative overview under the specific conditions reported.
| Catalyst Type | Catalyst/Precursor | Ligand/Support | Substrate 1 (Aryl Halide) | Substrate 2 (Olefin) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Phosphine Ligand | Pd(OAc)₂ | Di-1-adamantyl-n-butylphosphine | Aryl Chlorides | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Good to Excellent | Up to 10,000 | Not Specified | [1] |
| Phosphine Ligand | Pd₂(dba)₃ | P(t-Bu)₃H·BF₄ | Aryl Bromides/Iodides | Acrylates/Styrene Derivatives | Cy₂NMe | Not Specified | Not Specified | Not Specified | High | Not Specified | Not Specified | [2] |
| NHC Ligand | Pd(OAc)₂ | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts | Aryl Bromides | Styrene | Cs₂CO₃, K₂CO₃, t-BuOK, or K₃PO₄ | Water/DMF | < 100 | Not Specified | Good | Not Specified | Not Specified | [3] |
| Palladacycle | Palladacycle phosphine mono-ylide complex | Phosphine mono-ylide | Aryl Bromides/Chlorides | Aromatic/Aliphatic Olefins | Not Specified | Not Specified | 130 | Not Specified | Good | Not Specified | Up to 20,000 | [4] |
| Palladacycle | Palladacycle 36 | Phosphorus ligand with metallated sp³-carbon | 4-chloroacetophenone | n-butyl acrylate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Up to 4 x 10⁴ | Not Specified | [5] |
| Heterogeneous | Pd/C | Activated Carbon | 4-bromoanisol | Acrylic acid | Not Specified | Aqueous Medium | Not Specified | Not Specified | High | Not Specified | Not Specified | [2] |
| Heterogeneous | Pd/C@Fe₃O₄ | Magnetic Core-Shell | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Good to Excellent | Not Specified | Not Specified | [6] |
| Ligand-Free | Pd(OAc)₂ | None | Iodobenzene | Methyl Acrylate | Et₃N / Na₂CO₃ | NMP/Water | Not Specified | Not Specified | High | Not Specified | Not Specified | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, providing a framework for benchmarking palladium catalysts in Heck reactions.
General Procedure for a Homogeneous Heck Reaction
This protocol is a representative example for the coupling of an aryl halide with an olefin using a homogeneous palladium catalyst.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., phosphine, NHC precursor)
-
Aryl halide
-
Olefin
-
Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor and the ligand.
-
Add the anhydrous solvent and stir the mixture for a few minutes to allow for complex formation.
-
Add the aryl halide, the olefin, and the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and stir for the specified amount of time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Heck coupling product.
-
Characterize the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).
Procedure for a Heterogeneous Heck Reaction with Catalyst Recycling
This protocol outlines a typical procedure for a Heck reaction using a supported palladium catalyst, including steps for catalyst recovery and reuse.
Materials:
-
Heterogeneous palladium catalyst (e.g., Pd/C, Pd/SiO₂)
-
Aryl halide
-
Olefin
-
Base
-
Solvent
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine the heterogeneous palladium catalyst, aryl halide, olefin, base, and solvent.
-
Heat the mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
Wash the recovered catalyst with a suitable solvent and dry it under vacuum.
-
The filtrate containing the product can be worked up as described in the homogeneous protocol.
-
The recovered catalyst can be used in subsequent reaction cycles to test its reusability and stability.
Visualizing the Heck Reaction
To better understand the processes involved in palladium-catalyzed Heck reactions, the following diagrams illustrate the fundamental catalytic cycle and a generalized experimental workflow.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: A generalized experimental workflow for a Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Stilbenes: A Guide to Structure-Activity Relationships
A comprehensive analysis of how the chemical structure of stilbene derivatives dictates their biological activity, providing researchers, scientists, and drug development professionals with a comparative guide to their anticancer, antioxidant, and neuroprotective properties.
Stilbenes, a class of naturally occurring phenolic compounds, have garnered significant attention in the scientific community for their diverse pharmacological activities. From the well-known resveratrol found in grapes to the potent anticancer agent combretastatin, these molecules offer a versatile scaffold for the development of novel therapeutics. This guide delves into the critical structure-activity relationships (SAR) of biologically active stilbene derivatives, offering a comparative analysis of their performance in key biological assays, detailed experimental protocols, and visual representations of their mechanisms of action.
Comparative Biological Activity of Stilbene Derivatives
The therapeutic efficacy of stilbene derivatives is intricately linked to their chemical structure. Modifications to the stilbene backbone, such as the number and position of hydroxyl and methoxy groups, the stereochemistry of the central double bond (cis vs. trans), and the addition of other functional moieties, can profoundly influence their biological effects. The following sections provide a comparative overview of the anticancer, antioxidant, and neuroprotective activities of key stilbene derivatives, supported by quantitative data from preclinical studies.
Anticancer Activity
Stilbene derivatives have demonstrated potent anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The SAR for anticancer activity highlights the importance of specific structural features.
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the phenyl rings are crucial. For instance, the 3,5,4'-trihydroxy substitution of resveratrol is a key determinant of its activity. Increasing the number of hydroxyl groups can sometimes enhance cytotoxic activity.
-
Methoxylation: Methoxylation of hydroxyl groups can increase metabolic stability and bioavailability, often leading to enhanced antitumor activity. Polymethoxylated stilbenes have shown significant anticancer potential.[1]
-
Stereochemistry: The cis configuration of the stilbene double bond is a critical feature for the potent tubulin polymerization inhibitory activity of combretastatins, leading to vascular disruption in tumors.[2][3] In contrast, for some other stilbenes, the trans-isomer exhibits greater antiproliferative activity.[1]
-
Heterocyclic Analogs: Replacing the stilbene bridge with heterocyclic rings can improve potency and pharmacokinetic profiles.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Resveratrol | A431 (Skin Carcinoma) | 42 | [4] |
| Resveratrol | CAL-27 (Oral Squamous Carcinoma) | 70 µg/mL | [5] |
| Resveratrol | KB (Oral Squamous Carcinoma) | 145 µg/mL | [5] |
| Resveratrol | SCC-25 (Oral Squamous Carcinoma) | 125 µg/mL | [5] |
| Benzoylhydrazine derivative of Resveratrol | MCF-7 (Breast Cancer) | 24.62 | [6] |
| Benzoylhydrazine derivative of Resveratrol | T47D (Breast Cancer) | 70.92 | [6] |
| Piperazine-substituted chalcone of Resveratrol | Hela (Cervical Cancer) | 4.042 | [6] |
| Piperazine-substituted chalcone of Resveratrol | A549 (Lung Cancer) | 27.72 | [6] |
| Piperazine-substituted chalcone of Resveratrol | SGC7901 (Gastric Cancer) | 3.93 | [6] |
Antioxidant Activity
The antioxidant properties of stilbenes are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The arrangement of hydroxyl groups plays a pivotal role in this activity.
Key Structure-Activity Relationship Insights for Antioxidant Activity:
-
Hydroxyl Groups: The presence, number, and position of hydroxyl groups are the most critical factors. The 4'-hydroxyl group is particularly important for the radical-scavenging activity of many stilbenes.
-
Ortho-dihydroxy Groups: Molecules bearing ortho-dihydroxy functionalities often exhibit significantly higher antioxidant activity.
-
Methoxy Groups: While methoxylation can improve bioavailability, it generally reduces the intrinsic antioxidant activity compared to the corresponding hydroxylated analog.
| Compound | Assay | IC50 (µM) | Reference |
| Resveratrol | DPPH | 37.28 | [7] |
| p-Nitrobenzylidene-2-aminothiophenol (Resveratrol analog) | DPPH | 18.45 | [7] |
| Pterostilbene-PVP30 | ABTS | 52.37 µg/mL | [8] |
| Pterostilbene-PVPVA64 | ABTS | 52.99 µg/mL | [8] |
| Pterostilbene-PVP30 | DPPH | 163.43 µg/mL | [8][9] |
| Pterostilbene-PVPVA64 | DPPH | 173.96 µg/mL | [8][9] |
Neuroprotective Activity
Stilbene derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's disease by mechanisms including antioxidant effects, anti-inflammatory actions, and inhibition of amyloid-beta (Aβ) aggregation.
Key Structure-Activity Relationship Insights for Neuroprotective Activity:
-
Hydroxylation and Bioavailability: The neuroprotective effects are often linked to the antioxidant capacity, making the hydroxylation pattern important. Furthermore, derivatives with improved bioavailability, such as pterostilbene, may exhibit enhanced neuroprotective effects.
-
Inhibition of Aβ Aggregation: Specific stilbene derivatives can directly interact with Aβ peptides and inhibit their aggregation into neurotoxic oligomers and fibrils.
-
Modulation of Signaling Pathways: Stilbenes can activate neuroprotective signaling pathways, such as the PI3K/Akt pathway, and promote cell survival.[3][10]
| Compound | Assay | EC50 (µM) | Reference |
| 3,5-dihydroxy-trans-stilbene | Aβ25-35-induced toxicity | 17 ± 3 | [2] |
| 3,4,4'-trihydroxy-trans-stilbene | Aβ25-35-induced toxicity | 6 ± 1 | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of the biological activities of stilbene derivatives. The following are methodologies for key assays cited in this guide.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the stilbene derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Assay
This assay is crucial for evaluating compounds like combretastatins that target microtubule dynamics.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2) and a GTP stock solution.
-
Reaction Mixture: On ice, mix purified tubulin with the reaction buffer and GTP.
-
Compound Addition: Add the stilbene derivative or a control compound (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) to the tubulin mixture.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed cuvette or 96-well plate in a spectrophotometer set to 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time.
-
Data Analysis: Plot the absorbance as a function of time. The IC50 value for inhibition of tubulin polymerization can be determined from the concentration-response curve.
DPPH Radical Scavenging Assay
This is a common and straightforward method for assessing the antioxidant activity of compounds.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.
-
Reaction Mixture: Add various concentrations of the stilbene derivative to the DPPH solution. A blank containing the solvent and a positive control (e.g., ascorbic acid or Trolox) should be included.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay is used to screen for compounds that can inhibit the formation of amyloid-beta fibrils.
Principle: Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures of amyloid fibrils.
Procedure:
-
Aβ Monomer Preparation: Prepare a solution of monomeric Aβ peptide (e.g., Aβ42) in an appropriate buffer.
-
Reaction Mixture: Mix the Aβ solution with the stilbene derivative at various concentrations. A control reaction without the inhibitor should be included.
-
Incubation: Incubate the mixtures at 37°C with gentle agitation to promote fibril formation.
-
ThT Addition: At various time points, take aliquots of the reaction mixtures and add them to a solution of Thioflavin T.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at approximately 440 nm and emission at approximately 485 nm.
-
Data Analysis: Plot the fluorescence intensity over time to monitor the kinetics of aggregation. The percentage of inhibition can be calculated by comparing the fluorescence of the samples with and without the inhibitor.
SIRT1 Activation Assay
This assay is used to identify compounds that can activate the sirtuin 1 (SIRT1) enzyme, a key regulator of cellular metabolism and aging.
Principle: This fluorometric assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore. Deacetylation of the peptide by SIRT1 makes it susceptible to a developing reagent that releases the fluorophore, resulting in an increase in fluorescence.
Procedure:
-
Reagent Preparation: Prepare the SIRT1 enzyme, the fluorogenic acetylated peptide substrate, NAD+ (a necessary cofactor for SIRT1 activity), and a developing reagent.
-
Reaction Mixture: In a 96-well plate, combine the SIRT1 enzyme, NAD+, and the stilbene derivative or a known activator (e.g., resveratrol).
-
Reaction Initiation: Add the fluorogenic substrate to initiate the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified period.
-
Development: Add the developing reagent to stop the enzymatic reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
Data Analysis: The increase in fluorescence is proportional to SIRT1 activity. The fold activation by the test compound can be calculated relative to a vehicle control.
Signaling Pathways and Mechanisms of Action
The biological activities of stilbene derivatives are mediated by their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Anticancer Signaling Pathways
Stilbene derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and death.
Caption: Anticancer signaling pathways modulated by stilbene derivatives.
Neuroprotective Signaling Pathways
The neuroprotective effects of stilbenes involve the modulation of pathways related to oxidative stress, inflammation, and protein aggregation.
Caption: Neuroprotective signaling pathways activated by stilbene derivatives.
Conclusion
The diverse biological activities of stilbene derivatives, coupled with their modifiable chemical scaffold, make them a highly promising class of compounds for drug discovery and development. A thorough understanding of their structure-activity relationships is paramount for designing new analogs with improved potency, selectivity, and pharmacokinetic properties. This guide provides a foundational framework for researchers to compare and evaluate different stilbene derivatives, offering valuable insights into their therapeutic potential and the experimental methodologies required for their investigation. As research in this field continues to evolve, the principles outlined here will serve as a valuable resource for unlocking the full therapeutic potential of these remarkable natural and synthetic molecules.
References
- 1. atcc.org [atcc.org]
- 2. Comparative Neuroprotective Properties of Stilbene and Catechin Analogs: Action Via a Plasma Membrane Receptor Site? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Resveratrol inhibits the progression of oral squamouscell carcinoma through Norad/Igf2bp2/Pdk1 pathway and remodeling glucose metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-Resveratrol induces apoptosis in human breast cancer cells MCF-7 by the activation of MAP kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Heck Couplings for Biaryl Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of biaryl motifs is a cornerstone of modern organic synthesis, finding applications in pharmaceuticals, agrochemicals, and materials science. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Heck couplings, both palladium-catalyzed transformations, stand out as powerful and versatile methods. This guide provides an objective comparison of their performance in biaryl synthesis, supported by experimental data and detailed methodologies, to aid in the selection of the optimal strategy for specific synthetic challenges.
At a Glance: Suzuki vs. Heck Coupling for Biaryl Synthesis
| Feature | Suzuki Coupling | Heck Coupling |
| Reactants | Aryl/Vinyl Halide or Triflate + Aryl/Vinyl Boronic Acid or Ester | Aryl/Vinyl Halide or Triflate + Alkene |
| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand) | Palladium(0) or (II) complexes (e.g., Pd(OAc)₂, PdCl₂) |
| Base | Required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Required (e.g., Et₃N, K₂CO₃, NaOAc) |
| Solvent | Toluene, Dioxane, THF, Ethanol/Water mixtures | DMF, DMAc, Toluene, Acetonitrile |
| Temperature | Room temperature to reflux (~50-110 °C) | Higher temperatures often required (~80-140 °C) |
| Typical Yields for Biaryls | Generally high to excellent (often >90%) | Variable; direct biaryl synthesis is less common |
| Catalyst Turnover Number (TON) | Can be very high (up to 10⁴)[1] | Generally lower for comparable systems |
| Key Advantages | Mild reaction conditions, high functional group tolerance, commercial availability and stability of boronic acids, low toxicity of byproducts.[2] | Good for vinylation of aryl halides. |
| Key Disadvantages | Requires a base which can be incompatible with sensitive substrates; potential for protodeboronation of the boronic acid.[2] | Primarily forms substituted alkenes, not directly biaryls; often requires higher temperatures; potential for issues with regioselectivity and stereoselectivity.[3] |
Reaction Mechanisms: A Tale of Two Catalytic Cycles
The fundamental difference between the Suzuki and Heck couplings lies in their catalytic cycles, particularly in the nature of the coupling partner and the subsequent mechanistic steps.
The Suzuki coupling involves the reaction of an organoborane with an organohalide.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
The Heck coupling , on the other hand, is the reaction of an unsaturated halide with an alkene.[5] Its catalytic cycle also begins with the oxidative addition of the aryl halide to Pd(0). This is followed by migratory insertion of the alkene into the aryl-palladium bond. The final steps involve β-hydride elimination to form the substituted alkene product and reductive elimination of HX with the aid of a base to regenerate the Pd(0) catalyst.[5] While the primary product is a substituted alkene, intramolecular versions or subsequent transformations can lead to cyclic structures that may be precursors to biaryls.
Catalytic Cycles Visualized
Experimental Protocols: Synthesis of 4-Methoxybiphenyl
To provide a concrete comparison, detailed experimental protocols for the synthesis of 4-methoxybiphenyl via both Suzuki and Heck couplings are presented below.
Suzuki Coupling Protocol
This protocol describes a standard laboratory procedure for the synthesis of 4-methoxybiphenyl using a homogeneous palladium catalyst.[6]
Materials:
-
4-Bromoanisole (1 mmol, 187 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)
-
Potassium carbonate (K₂CO₃) (2 mmol, 276 mg)
-
Ethanol (5 mL)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the ethanol and water solvent mixture via syringe.
-
Heat the reaction mixture to 75 °C and stir vigorously for 1 hour.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of water and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
Heck Coupling Protocol (for a related product)
Direct biaryl synthesis via the Heck reaction is less common. The typical product is a substituted alkene. This protocol describes a continuous-flow synthesis of a stilbene derivative, which can be considered a precursor to a biaryl system, from 4-iodoanisole and styrene.[7]
Materials:
-
4-Iodoanisole
-
Styrene
-
2% Palladium on silica catalyst
-
Diisopropylethylamine (DIPEA)
-
Supercritical carbon dioxide (scCO₂)
-
Tetrahydrofuran (THF) and Methanol as modifiers
Procedure:
-
The reaction is performed in a continuous plug flow reactor (PFR).
-
The catalyst (2% palladium on silica) is packed into the reactor.
-
A solution of 4-iodoanisole, styrene, and DIPEA in a mixture of THF and methanol is prepared.
-
This solution is pumped through the reactor along with supercritical carbon dioxide.
-
The reaction temperature and pressure are controlled to optimize the conversion and selectivity.
-
The product stream exiting the reactor is collected and the solvent is removed.
-
The resulting product is a mixture of isomers of methoxystilbene.
Experimental Workflow Comparison
Concluding Remarks for the Researcher
For the direct synthesis of biaryls, the Suzuki-Miyaura coupling is generally the more efficient, versatile, and preferred method. Its mild reaction conditions, broad functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents make it a workhorse in both academic and industrial settings. High yields are consistently reported for a wide range of substrates.
The Heck reaction , while a powerful tool for C-C bond formation, is primarily utilized for the arylation or vinylation of alkenes. While intramolecular Heck reactions can be employed to construct complex cyclic systems, its application for the direct intermolecular synthesis of biaryls is limited. The resulting substituted alkenes can, however, serve as valuable intermediates for further transformations.
Ultimately, the choice between Suzuki and Heck couplings will depend on the specific synthetic target and the available starting materials. For the direct and efficient synthesis of a biaryl compound, the Suzuki coupling is almost always the superior choice. The Heck reaction becomes a more relevant consideration when the desired product is a substituted alkene or when an intramolecular cyclization is a key step in the synthetic strategy.
References
- 1. Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
A Researcher's Guide to Determining the Quantum Yield of Fluorescent Stilbene Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the fluorescence quantum yields of various stilbene derivatives. We delve into the experimental protocols for accurate quantum yield determination and present supporting data to facilitate the selection of suitable fluorescent probes and photoswitchable molecules.
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For stilbene and its derivatives, this property is intimately linked to their chemical structure and the surrounding environment. Understanding and accurately measuring the quantum yield is paramount for applications ranging from cellular imaging to the development of photoresponsive materials.
The Impact of Molecular Structure on Quantum Yield
The fluorescence of stilbene derivatives is highly sensitive to their molecular architecture. The parent molecule, trans-stilbene, exhibits a relatively low quantum yield in non-viscous solvents due to efficient trans-cis photoisomerization, a non-radiative decay pathway that competes with fluorescence. However, by strategically modifying the stilbene core with various substituents, it is possible to modulate this efficiency.
Electron-donating and electron-accepting groups, the polarity of the solvent, and steric hindrance all play crucial roles in dictating the dominant decay pathway of the excited state. For instance, introducing electron-donating groups at the para positions can enhance the quantum yield, while the presence of certain substituents like cyano groups can sometimes lead to fluorescence quenching in solution.
Comparative Analysis of Stilbene Derivative Quantum Yields
The following table summarizes the fluorescence quantum yields of a selection of stilbene derivatives, highlighting the influence of substitution and the solvent environment. This data has been compiled from various studies to provide a comparative overview.
| Derivative Name | Substituent(s) | Solvent | Quantum Yield (Φf) | Reference |
| trans-Stilbene | None | Hexane | 0.044 | [1] |
| trans-Stilbene | None | Methylcyclohexane/isohexane (2:1) | 0.05 | [1] |
| trans-Stilbene | None | Glycerol | 0.15 | [1] |
| 4,4'-Dimethoxystilbene | 4,4'-di-OCH₃ | Cyclohexane | ~0.5 | [2] |
| 4-Dimethylamino-4'-cyanostilbene | 4-N(CH₃)₂, 4'-CN | Acetonitrile | 0.11 | [3] |
| 3-Dimethylaminostilbene | 3-N(CH₃)₂ | Methylcyclohexane | 0.38 | [4] |
| 3-Amino-3'-cyanostilbene | 3-NH₂, 3'-CN | Methylcyclohexane | 0.45 | [4] |
| 4,4′-bis(2-benzoxazolyl)stilbene (BBS) | 4,4'-bis(2-benzoxazolyl) | Toluene | 0.86 (dilute), 0.17 (concentrated) | [5] |
| SBnAc (N-acetylated BBS derivative) | N-acetylated benzoxazolyl | Toluene | 0.93 (dilute), 0.90 (concentrated) | [5] |
| Methoxy-trans-stilbene analog (MTS-4) | Methoxy substituted | Solid-state | 0.69 | [6] |
| Methoxy-trans-stilbene analog (MTS-3) | Methoxy substituted | Solid-state | 0.07 | [6] |
Note: Quantum yields are sensitive to experimental conditions such as temperature and solute concentration. The values presented here are for comparative purposes.
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[7]
I. Materials and Instrumentation
-
Fluorophore Standard: A certified reference material with a known quantum yield in the desired spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).
-
Stilbene Derivative: High-purity sample of the derivative to be tested.
-
Spectroscopic Grade Solvents: Solvents suitable for both the standard and the stilbene derivative. The same solvent should be used for both if possible.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a corrected emission detector to account for wavelength-dependent variations in instrument sensitivity.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
II. Procedure
-
Solution Preparation:
-
Prepare a stock solution of the fluorescent standard and the stilbene derivative in the chosen spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range is from 0.02 to 0.1.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectra of all prepared solutions.
-
It is crucial to use the same excitation wavelength, excitation and emission slit widths, and other instrument parameters for both the standard and the sample measurements.
-
Record the emission spectrum of a solvent blank for background subtraction.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
The resulting plots should be linear. Determine the gradient (slope) of the straight line for both the standard (Grad_st) and the sample (Grad_x).
-
III. Calculation
The quantum yield of the unknown sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the fluorescence quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηx and ηst are the refractive indices of the solvent used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
Visualizing the Experimental Workflow and Key Concepts
To further clarify the process, the following diagrams illustrate the experimental workflow for quantum yield determination and the key photophysical deactivation pathways of an excited stilbene derivative.
By following this guide, researchers can confidently and accurately determine the fluorescence quantum yields of novel stilbene derivatives, enabling a deeper understanding of their photophysical properties and accelerating their application in various scientific and technological fields.
References
- 1. omlc.org [omlc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 4-Chloromethylstilbene using HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 4-Chloromethylstilbene, a key intermediate in various synthetic pathways. The information presented is supported by detailed experimental protocols and comparative data to aid in selecting the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating this compound from its potential process-related impurities and degradation products.
A robust RP-HPLC method was developed and validated for the purity determination of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and Water (Solvent A).
-
0-15 min: 60% B to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% B to 60% B
-
22-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 295 nm
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in acetonitrile at the same concentration as the standard solution.
3. Method Validation:
The method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, and robustness to ensure reliable and consistent results.
The following table summarizes the hypothetical results obtained from the HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential impurities.
| Peak ID | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 4.2 | 15,800 | 0.35 | Starting Material (e.g., 4-Chlorobenzaldehyde) |
| 2 | 8.5 | 22,600 | 0.50 | By-product (e.g., Triphenylphosphine oxide) |
| 3 | 10.1 | 4,480,000 | 98.90 | This compound |
| 4 | 12.3 | 9,050 | 0.20 | Isomer (cis-4-Chloromethylstilbene) |
| 5 | 14.5 | 4,520 | 0.10 | Unknown Impurity |
Caption: Logical workflow for comprehensive purity assessment.
Conclusion
For the routine purity assessment of synthesized this compound, HPLC-UV stands out as a robust, sensitive, and high-throughput method. It provides reliable quantitative data on the main component and any chromophoric impurities. However, for a comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, a multi-technique approach is recommended. NMR spectroscopy offers invaluable structural confirmation and an alternative quantification method, while GC-MS is superior for the identification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. The selection of the most appropriate analytical strategy should be based on the specific requirements of the analysis, including the expected nature of impurities, the desired level of sensitivity, and the intended use of the synthesized compound.
A Comparative Guide to the Synthetic Routes of 4-Substituted Stilbenes
For researchers, scientists, and drug development professionals, the synthesis of 4-substituted stilbenes is a critical step in the exploration of new therapeutic agents and advanced materials. This guide provides an objective comparison of the primary synthetic methodologies, supported by experimental data, to inform the selection of the most appropriate route for a given application.
The stilbene scaffold is a core structural motif in a variety of biologically active compounds and functional materials.[1] The demand for efficient and versatile methods for the synthesis of 4-substituted stilbenes has led to the development of several powerful synthetic strategies. The most prominent among these are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) olefination, the Heck reaction, the Suzuki-Miyaura coupling, and the McMurry reaction.[2] Each of these methods presents a unique set of advantages and limitations in terms of yield, stereoselectivity, substrate scope, and functional group tolerance.
This guide will delve into a detailed comparison of these synthetic routes, presenting quantitative data in a clear, tabular format. Furthermore, detailed experimental protocols for each key reaction are provided to facilitate their practical implementation.
Comparison of Key Synthetic Routes
The choice of synthetic route for a 4-substituted stilbene is often dictated by the desired stereochemistry, the nature of the available starting materials, and the presence of other functional groups in the molecule. The following tables summarize the key performance indicators for the most common synthetic strategies.
| Reaction | Starting Materials | Typical Yields (%) | Stereoselectivity | Key Advantages | Key Limitations |
| Wittig Reaction | Benzylphosphonium salt and benzaldehyde | 9–75%[2][3] | Generally favors the (Z)-isomer with non-stabilized ylides; (E)-isomer with stabilized ylides.[1] | Wide availability of starting materials, relatively mild conditions. | Often produces a mixture of E/Z isomers, removal of triphenylphosphine oxide byproduct can be challenging. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Benzylphosphonate and benzaldehyde | 53–90%[3] | Highly selective for the (E)-isomer.[3] | High (E)-selectivity, water-soluble phosphate byproduct is easily removed. | Requires the preparation of the phosphonate reagent. |
| Heck Reaction | Aryl halide and styrene | 40–97%[2] | Highly selective for the (E)-isomer. | Excellent functional group tolerance, high (E)-selectivity.[4] | Requires a palladium catalyst, which can be expensive; may require high temperatures. |
| Suzuki-Miyaura Coupling | Aryl halide and vinylboronic acid/ester | Moderate to good yields.[5] | Highly stereoselective, retaining the geometry of the vinylboron species.[5] | Mild reaction conditions, high functional group tolerance, commercially available reagents.[6] | Boronic acids can be unstable; requires a palladium catalyst. |
| McMurry Reaction | Two equivalents of a benzaldehyde | Good to excellent yields for symmetrical stilbenes. | Can produce both (E) and (Z) isomers, often with low selectivity. | Excellent for the synthesis of symmetrical stilbenes from a single aldehyde. | Not suitable for unsymmetrical stilbenes, uses harsh low-valent titanium reagents.[7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Wittig Reaction: Synthesis of (E)- and (Z)-4-Methoxystilbene
This two-step procedure involves the preparation of the phosphonium salt followed by the olefination reaction.
Step 1: Synthesis of 4-Methoxybenzyltriphenylphosphonium Bromide A solution of 4-methoxybenzyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in toluene is refluxed for 24 hours. The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the phosphonium salt.
Step 2: Wittig Olefination To a suspension of the 4-methoxybenzyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF at 0 °C is added a strong base such as n-butyllithium (1.0 eq) dropwise. The resulting deep orange solution of the ylide is stirred for 1 hour at room temperature. A solution of benzaldehyde (1.0 eq) in anhydrous THF is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to separate the (E) and (Z) isomers.
Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of (E)-4-Nitrostilbene
This reaction typically provides high selectivity for the (E)-isomer.
To a solution of diethyl (4-nitrobenzyl)phosphonate (1.0 eq) in anhydrous THF is added a base such as sodium hydride (1.1 eq) at 0 °C. The mixture is stirred for 30 minutes, after which a solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is recrystallized from ethanol to yield pure (E)-4-nitrostilbene.
Heck Reaction: Synthesis of (E)-4-Acetoxystilbene
This palladium-catalyzed reaction is highly efficient for forming the C-C bond.[8]
A mixture of 4-bromostyrene (1.0 eq), 4-acetoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq) is prepared in a suitable solvent system such as a mixture of toluene, ethanol, and water. A base, typically sodium carbonate (2.0 eq), is added, and the mixture is degassed and heated to reflux under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (E)-4-acetoxystilbene.
Suzuki-Miyaura Coupling: Synthesis of (E)-4-Methylstilbene
This cross-coupling reaction offers mild conditions and high functional group tolerance.[5]
In a Schlenk flask, 4-bromotoluene (1.0 eq), (E)-2-phenylvinylboronic acid pinacol ester (1.1 eq), palladium(II) acetate (0.03 eq), and a suitable ligand such as SPhos (0.06 eq) are combined. A solvent, for instance, a 10:1 mixture of dioxane and water, is added, followed by a base like potassium phosphate (2.0 eq). The flask is evacuated and backfilled with an inert gas three times. The reaction mixture is then heated at 80 °C for 16 hours. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to give (E)-4-methylstilbene.
McMurry Reaction: Synthesis of 4,4'-Dimethoxystilbene
This reductive coupling is ideal for the synthesis of symmetrical stilbenes.[9]
In a three-necked flask under an inert atmosphere, zinc dust (4.0 eq) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and titanium tetrachloride (2.0 eq) is added dropwise. The mixture is then refluxed for 2 hours, resulting in a black slurry of low-valent titanium. A solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF is added to the refluxing slurry over 30 minutes. The reaction is refluxed for an additional 4 hours. After cooling, the reaction is quenched by the slow addition of aqueous potassium carbonate solution. The mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization to yield 4,4'-dimethoxystilbene.
Visualizing the Synthetic Pathways
The following diagrams illustrate the core mechanisms and a decision-making workflow for selecting an appropriate synthetic route.
Caption: Catalytic cycle of the Heck reaction for stilbene synthesis.
Caption: Mechanism of the Wittig reaction for stilbene synthesis.
Caption: Decision workflow for selecting a synthetic route to 4-substituted stilbenes.
References
- 1. juliethahn.com [juliethahn.com]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. scribd.com [scribd.com]
- 9. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloromethylstilbene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 4-Chloromethylstilbene
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in a safe and compliant manner. Adherence to these protocols is essential to mitigate risks to both personnel and the environment.
Hazard Classification and Safety Summary
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound for disposal. This includes chemical safety goggles, chemical-resistant gloves, and a lab coat.[1] If there is a risk of generating dust, a particulate respirator should be used.
-
Incompatible Materials: Store waste away from strong oxidizing agents.[1][2]
Waste Segregation and Collection
Proper segregation and collection are the first steps in the safe disposal of this compound.
-
Solid Waste: Collect any unused or expired this compound, as well as any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves), in a designated, sealable, and clearly labeled hazardous waste container.[1][2]
-
Contaminated Labware: Non-disposable labware that has come into contact with this compound should be decontaminated by rinsing with a suitable solvent. The resulting solvent rinse must be collected as hazardous waste.[2]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard warnings (e.g., "Irritant," "Environmental Hazard").[2]
Storage of Chemical Waste
Proper storage of hazardous waste is crucial to prevent accidents and environmental contamination.
-
Storage Location: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[1][2]
-
Container Integrity: Ensure the container is kept tightly closed at all times except when adding waste.[1] All containers must be in good condition and compatible with the chemical waste.
Spill Management
In the event of a spill, immediate and appropriate cleanup is necessary.
-
Minor Spills: For small spills, remove all sources of ignition. Wearing full PPE, clean up the spill using dry methods to avoid generating dust. Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][3]
-
Major Spills: In the case of a large spill, evacuate the area and alert emergency responders. Avoid all personal contact, including the inhalation of dust, and contain the spillage to prevent environmental contamination.[1][3]
Final Disposal Procedure
The final disposal of this compound must be conducted by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][2]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the chemical waste.[2]
-
Disposal Method: A common method for the disposal of such chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Empty Containers: Empty containers should be triple rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed containers should then be punctured to prevent reuse and disposed of according to institutional and regulatory guidelines.[1][3]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste, Environmentally Hazardous Substance | [1] |
| Storage Conditions | Cool, dry, and well-ventilated area | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [1][2] |
Experimental Protocol: Step-by-Step Disposal
-
Don Personal Protective Equipment (PPE): Before handling any waste, put on chemical safety goggles, chemical-resistant gloves, and a lab coat.
-
Prepare Waste Container: Obtain a compatible hazardous waste container. Ensure it is clean, in good condition, and properly labeled with "Hazardous Waste" and the chemical name.
-
Collect Solid Waste: Carefully transfer all solid this compound waste and grossly contaminated disposable materials into the prepared container.
-
Decontaminate Labware: Rinse any contaminated non-disposable labware with a suitable solvent (e.g., acetone, ethanol) three times. Collect all rinsate in a separate, properly labeled hazardous waste container for liquid waste.
-
Seal and Store: Securely close the waste container and move it to the designated hazardous waste accumulation area.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with all necessary information about the waste.
-
Document: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Chloromethylstilbene
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Chloromethylstilbene.
Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] The following recommendations are based on general principles for handling hazardous chemicals and available data for structurally related compounds. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
Hazard Identification and Classification
-
Skin and eye irritation: May cause irritation upon contact.[1]
-
Respiratory tract irritation: Inhalation of dust may cause respiratory irritation.[1]
-
Harmful if swallowed or inhaled. [1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | To protect eyes and face from splashes and dust. |
| Skin Protection | - Gloves: Nitrile or other chemically resistant gloves suitable for halogenated organic compounds. Regularly inspect gloves for any signs of degradation or perforation. - Lab Coat/Coveralls: A flame-retardant and chemically resistant lab coat or coveralls. | To prevent skin contact with the chemical. |
| Respiratory Protection | - For low dust levels: A NIOSH-approved N95 or P95 particulate respirator. - For higher concentrations or in poorly ventilated areas: A full-facepiece respirator with organic vapor cartridges or a supplied-air respirator. | To prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is essential to minimize exposure and ensure a safe working environment.
-
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Use process enclosures or local exhaust ventilation to control airborne dust levels.[1]
-
-
Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Ground all equipment containing the material to prevent static discharge.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
| Spill | - Small Spills: Carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled container for hazardous waste disposal. - Large Spills: Evacuate the area and contact your institution's EHS office. |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
-
Waste Characterization:
-
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, filter paper), must be treated as hazardous waste.
-
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealed container.
-
-
Disposal Method:
-
The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Contact your institution's EHS office or a licensed hazardous waste disposal company for specific disposal procedures and to ensure compliance with all local, state, and federal regulations.
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
